Aminooxy-PEG5-azide
Description
Structure
2D Structure
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMRTDAQRAJMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aminooxy-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the core properties, applications, and experimental protocols of Aminooxy-PEG5-azide, a versatile heterobifunctional linker for bioconjugation and drug development.
Introduction
This compound is a heterobifunctional chemical linker that plays a crucial role in modern bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule features two distinct reactive functional groups at either end of a five-unit polyethylene glycol (PEG) spacer: an aminooxy group and an azide group.[4][5] The PEG spacer enhances the aqueous solubility and biocompatibility of conjugates. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in PROTAC synthesis.
Core Properties and Specifications
This compound is a colorless to light yellow liquid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various supplier data sheets and certificates of analysis.
| Property | Value |
| Chemical Formula | C₁₂H₂₆N₄O₆ |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 1919045-02-5 |
| Purity | Typically ≥95% (NMR) |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication), DCM, THF, acetonitrile, DMF. |
| Storage (neat) | Store at 4°C, sealed and protected from moisture. |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |
Chemical Reactivity and Applications
The utility of this compound stems from its dual reactivity, allowing for sequential or orthogonal conjugation to two different molecules.
-
Aminooxy Group: This group reacts specifically with aldehydes and ketones to form stable oxime bonds. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. If the resulting oxime is treated with a reducing agent, a more stable hydroxylamine linkage is formed.
-
Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring with a terminal alkyne. The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is a copper-free click chemistry method.
This dual functionality makes this compound a valuable tool for:
-
PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.
-
Antibody-Drug Conjugates (ADCs): For linking cytotoxic drugs to antibodies.
-
Bioconjugation: To label biomolecules with tags, probes, or other functional groups for detection and analysis.
-
Surface Modification: To functionalize surfaces for various biomedical applications.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound. These protocols are based on general procedures for similar compounds and should be optimized for specific applications.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing an aldehyde group.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving reagents)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-containing molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the aldehyde-containing molecule.
-
Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the aldehyde.
-
If using, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in the reaction buffer (with a minimal amount of DMSO if necessary for solubility) to their desired final concentrations (typically in the micromolar to low millimolar range).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM).
-
-
Reaction Setup:
-
In the reaction vessel containing the alkyne and azide, add the copper ligand to a final concentration that is typically 5 times that of the copper sulfate.
-
Add CuSO₄ to a final concentration of 10-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 4 hours. Protect the reaction from light. The reaction progress can be monitored by analytical techniques.
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.
-
Visualization of Signaling Pathways and Workflows
Dual Reactivity of this compound
The following diagram illustrates the orthogonal reactivity of this compound, enabling the sequential conjugation of two different molecules.
Caption: Orthogonal reaction scheme of this compound.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a typical workflow for the synthesis of a PROTAC using this compound as the linker.
Caption: PROTAC synthesis and validation workflow.
References
An In-Depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Aminooxy-PEG5-azide, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are based on established chemical transformations and purification techniques for polyethylene glycol (PEG) derivatives.
Introduction
This compound is a versatile chemical tool featuring two distinct reactive functionalities: an aminooxy group and an azide group, connected by a five-unit polyethylene glycol spacer. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction widely used in bioconjugation for its high chemoselectivity and stability under physiological conditions.[1] Concurrently, the azide group enables covalent ligation with alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."[] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]
This guide details a plausible and robust multi-step synthesis of this compound, starting from a commercially available precursor, followed by a comprehensive purification protocol.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-step process starting from monodisperse N-Boc-aminooxy-PEG5-alcohol. This pathway involves the conversion of the terminal hydroxyl group to an azide, followed by the deprotection of the N-Boc protected aminooxy group.
Diagram of the Proposed Synthetic Pathway:
References
A Technical Guide to Bioconjugation with Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG5-azide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, enabling the covalent linkage of molecules with a high degree of specificity and efficiency. This guide provides an in-depth overview of its mechanism of action, quantitative kinetic data, and detailed experimental protocols for its use in creating novel bioconjugates for research, diagnostics, and therapeutic applications. The molecule's unique structure, featuring a terminal aminooxy group and an azide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for two distinct and orthogonal ligation chemistries: oxime ligation and azide-alkyne cycloaddition.[1][2][3]
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1] This dual functionality makes this compound a versatile reagent for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[4]
Core Mechanism of Action
The utility of this compound lies in its two chemically distinct reactive ends, which can be addressed sequentially or in a one-pot reaction under specific conditions.
The Aminooxy Group: Oxime Ligation
The aminooxy group (-O-NH2) reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild physiological conditions without interfering with native biological functional groups.
The reaction is most efficient at a slightly acidic to neutral pH (typically pH 4.5-7.5). The stability of the resulting oxime bond is significantly greater than that of imine or hydrazone linkages, making it a robust choice for creating stable bioconjugates. The rate of oxime ligation can be accelerated by the use of catalysts such as aniline or its derivatives.
The Azide Group: Click Chemistry
The azide group (-N3) is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage without the need for a metal catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo.
Quantitative Data on Reaction Kinetics and Stability
The efficiency of bioconjugation is critically dependent on the reaction kinetics. The following tables summarize key quantitative data for oxime ligation and SPAAC.
Table 1: Oxime Ligation Kinetics
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Aminooxy-dansyl + Citral (aldehyde) | Aniline (100 mM) | 7.0 | ~10.3 | |
| Aminooxy-dansyl + Citral (aldehyde) | mPDA (100 mM) | 7.0 | ~27.0 | |
| Aminooxy-dansyl + 2-Pentanone (ketone) | Aniline (100 mM) | 7.0 | ~0.082 | |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | > 1 | |
| Generic Aldehyde + Generic Aminooxy | None | ~7.0 | ~0.01 |
mPDA: m-phenylenediamine
Note: The rate of oxime ligation is highly dependent on the electrophilicity of the carbonyl group (aldehydes react faster than ketones) and the concentration and type of catalyst used.
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
| Azide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Benzyl azide | DBCO | ~0.1 - 0.34 | |
| Benzyl azide | BCN | ~0.037 - 0.28 | |
| Phenyl azide | BCN | Faster than with DBCO | |
| Alkyl azides | DBCO | ~0.1 |
Note: The kinetics of SPAAC are influenced by the structure of both the azide and the strained alkyne.
Stability of Linkages
-
Oxime Bond: The oxime linkage is highly stable under physiological conditions, with a significantly longer half-life compared to hydrazone bonds. Hydrolysis is catalyzed by acid.
-
Triazole Bond: The triazole linkage formed via both CuAAC and SPAAC is exceptionally stable and resistant to hydrolysis and enzymatic cleavage, making it ideal for applications requiring long-term stability.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Two-Step Protein Labeling via Oxime Ligation and SPAAC
This protocol describes the labeling of a protein with two different molecules using this compound.
Step 1: Introduction of a Carbonyl Group into the Target Protein
-
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (for glycoproteins)
-
Quenching solution (e.g., ethylene glycol)
-
Desalting column
-
-
Procedure (for glycoproteins):
-
Prepare the protein solution at a concentration of 1-10 mg/mL.
-
Add NaIO₄ to a final concentration of 1-10 mM to the protein solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding a quenching solution.
-
Remove excess reagents using a desalting column, exchanging the buffer to one suitable for oxime ligation (e.g., PBS, pH 6.5-7.5).
-
Step 2: Oxime Ligation with this compound
-
Materials:
-
Carbonyl-modified protein
-
This compound
-
Aniline or mPDA catalyst (optional, but recommended)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
-
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add a 10-50 fold molar excess of this compound to the carbonyl-modified protein solution.
-
If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the azide-functionalized protein using a desalting column or size-exclusion chromatography.
-
Step 3: SPAAC with a Strained Alkyne
-
Materials:
-
Azide-functionalized protein
-
DBCO- or BCN-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add a 2-10 fold molar excess of the strained alkyne solution to the azide-functionalized protein.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).
-
Protocol 2: Labeling of Live Cells
This protocol outlines the metabolic labeling of cell surface glycans followed by SPAAC.
-
Materials:
-
Cells in culture
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
PBS
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).
-
Incubate for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
Wash the cells with PBS.
-
Add the DBCO-functionalized fluorescent dye (e.g., 10-50 µM) in culture medium to the cells.
-
Incubate for 15-60 minutes at 37°C.
-
Wash the cells with PBS to remove unreacted dye.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
An In-depth Technical Guide to the Solubility and Stability of Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminooxy-PEG5-azide is a heterobifunctional linker that has gained significant traction in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its architecture, featuring a polyethylene glycol (PEG) spacer flanked by an aminooxy and an azide group, offers a unique combination of hydrophilicity, biocompatibility, and orthogonal reactivity. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.
Introduction
The utility of this compound lies in its distinct reactive termini. The aminooxy group readily reacts with aldehydes and ketones to form a highly stable oxime linkage.[1][2] Concurrently, the azide group participates in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring.[3] The central PEG5 spacer enhances aqueous solubility and provides a flexible scaffold, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[4][5] An understanding of the solubility and stability of this linker is paramount for its successful implementation in research and development.
Chemical Structure and Properties
The chemical structure of this compound dictates its physicochemical properties.
Figure 1: Chemical structure of this compound.
Solubility
The polyethylene glycol (PEG) component of this compound is the primary determinant of its solubility profile. PEG linkers are known to enhance the aqueous solubility of hydrophobic molecules and are themselves soluble in a broad range of solvents.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively published, a key data point is its high solubility in dimethyl sulfoxide (DMSO). General solubility characteristics of PEGylated compounds provide a strong indication of its behavior in other common solvents.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | Ultrasonic assistance may be required for rapid dissolution. |
| Water | Highly Soluble | The hydrophilic PEG chain promotes excellent aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Highly Soluble | Expected to be readily soluble in common aqueous buffers. |
| Dimethylformamide (DMF) | Soluble | Generally a good solvent for PEGylated compounds. |
| Dichloromethane (DCM) | Soluble | PEG linkers typically show good solubility in chlorinated solvents. |
| Methanol / Ethanol | Soluble | Generally soluble, though potentially to a lesser extent than in water or DMSO. |
| Toluene | Less Soluble | Solubility may be increased with heating. |
| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether. |
Experimental Protocol: Solubility Assessment
A standard method to determine the equilibrium solubility of this compound is the shake-flask method.
Figure 2: Workflow for solubility determination.
Methodology:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of the test solvent (e.g., water, PBS, ethanol). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Stability
The stability of this compound is a critical consideration for its storage and use in conjugation reactions. The stability is influenced by the individual stabilities of the aminooxy group, the azide group, and the PEG backbone.
Hydrolytic Stability of the Aminooxy Group and Oxime Linkage
The aminooxy group itself is generally stable under typical storage and handling conditions. More importantly, the oxime bond formed upon its reaction with an aldehyde or ketone exhibits exceptional hydrolytic stability, particularly when compared to other linkages like hydrazones. Studies have shown that the rate of acid-catalyzed hydrolysis of oximes is significantly lower than that of simple hydrazones. At a neutral pH of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone. This high stability makes the oxime linkage a reliable covalent bond for bioconjugation applications in aqueous environments.
Thermal and Chemical Stability of the Azide Group
Stability of the PEG Backbone
The polyethylene glycol chain is generally stable but can be susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and transition metals. This degradation can lead to chain cleavage and the formation of aldehydes and other byproducts. To mitigate this, it is recommended to store this compound and its solutions protected from light and at low temperatures.
Recommended Storage and Handling
-
Solid Form: Store the solid material at -20°C or lower for long-term stability, protected from moisture and light.
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO. These solutions can typically be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocol: Stability Assessment (HPLC-Based)
A stability-indicating HPLC method is the gold standard for assessing the stability of this compound in solution over time and under various stress conditions.
Figure 3: Workflow for stability-indicating HPLC assay.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products. A reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and acetonitrile with a suitable additive (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using CAD, ELSD, or MS.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9) and relevant organic solvents.
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).
-
Photostability: Expose solutions to a controlled light source according to ICH Q1B guidelines.
-
Thermal Stability: Assess the stability of the compound in a chosen solvent at various temperatures.
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), withdraw aliquots from each sample.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the initial time point (t=0). The appearance of new peaks can be indicative of degradation products.
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation, offering a unique combination of solubility, biocompatibility, and orthogonal reactivity. A thorough understanding of its solubility and stability is essential for its effective use. The PEG backbone imparts excellent solubility in aqueous solutions and a range of organic solvents. The stability of the molecule is robust under typical laboratory conditions, with the resulting oxime linkage being particularly resistant to hydrolysis. By following the recommended storage and handling procedures and employing the experimental protocols outlined in this guide, researchers can confidently utilize this compound to construct novel and effective biomolecular conjugates.
References
Aminooxy-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Aminooxy-PEG5-azide, a heterobifunctional linker critical to advancing research in bioconjugation, drug delivery, and targeted protein degradation. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, core applications, and detailed experimental workflows.
Core Molecular Attributes
This compound is a versatile chemical tool featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, while the azide group participates in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The PEG linker enhances the aqueous solubility of the molecule and its conjugates.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆N₄O₆ | [4] |
| Molecular Weight | 322.36 g/mol | [4] |
| Purity | >96% | |
| CAS Number | 1919045-02-5 |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it an invaluable linker in several cutting-edge areas of biochemical research and pharmaceutical development.
Bioconjugation and Protein Modification
This compound is extensively used for the site-specific modification of proteins and other biomolecules. The aminooxy group can be selectively targeted to proteins engineered to contain an aldehyde or ketone functionality, such as those modified with an aldehyde tag. Subsequent reaction of the azide with an alkyne-modified molecule via click chemistry allows for the precise attachment of a wide range of payloads, including fluorescent dyes, biotin tags, or other proteins.
Antibody-Drug Conjugate (ADC) Synthesis
In the field of oncology, this compound serves as a linker for the creation of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug. The linker facilitates the covalent attachment of the drug to the antibody, ensuring that the payload is delivered directly to the target cancer cells.
PROTAC Development
This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.
Experimental Workflows and Protocols
The following sections provide detailed diagrams and methodologies for the primary applications of this compound.
Bioconjugation Workflow
This workflow illustrates the two-step process of labeling a protein of interest (POI) with a payload using this compound. First, the aminooxy group of the linker reacts with a ketone or aldehyde on the POI. Second, the azide group is conjugated to an alkyne-containing payload via a copper-catalyzed click reaction.
References
An In-Depth Technical Guide to Aminooxy-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation
CAS Number: 1919045-02-5
This technical guide provides a comprehensive overview of Aminooxy-PEG5-azide, a versatile heterobifunctional linker employed by researchers, chemists, and drug development professionals. This document details the molecule's chemical and physical properties, and provides in-depth experimental protocols for its application in bioconjugation, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive functionalities: an aminooxy group and an azide group. The hydrophilic PEG5 spacer enhances solubility in aqueous media, a critical feature for biological applications.[1]
| Property | Value | Reference(s) |
| CAS Number | 1919045-02-5 | [1][2][3] |
| Molecular Formula | C12H26N4O6 | [2] |
| Molecular Weight | 322.36 g/mol | |
| Purity | Typically >95% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, sealed from moisture |
Reaction Mechanisms and Applications
The utility of this compound stems from its two orthogonal reactive ends, allowing for sequential or one-pot conjugation of two different molecules.
-
Aminooxy Group: This functionality reacts with molecules containing an aldehyde or ketone group to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.
-
Azide Group: The azide moiety participates in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole linkage.
These dual functionalities make this compound an ideal linker for constructing complex biomolecules such as PROTACs, which require the connection of a target protein ligand and an E3 ligase ligand, and ADCs, where a cytotoxic payload is attached to an antibody.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol 1: Oxime Ligation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of this compound to a molecule bearing an aldehyde group.
Materials:
-
This compound
-
Aldehyde-containing molecule (e.g., a protein with oxidized glycans, or a small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
(Optional) Aniline catalyst
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the solution of the aldehyde-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
(Optional) For catalysis, a stock solution of aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Remove unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC), depending on the nature of the conjugate.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide end of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Degassing equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized and alkyne-containing molecules in the reaction buffer.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized molecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule.
-
Prepare a premix of the copper catalyst by adding the CuSO4 stock solution to the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.
-
-
Incubation and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the final conjugate using SEC, dialysis, or HPLC to remove excess reagents and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of an azide-functionalized molecule to a molecule containing a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester modified molecule)
-
Reaction Buffer: PBS, pH 7.0-7.5
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 2-5 fold molar excess of the strained alkyne-containing molecule to the solution of the azide-functionalized molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove the unreacted strained alkyne molecule.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the biocompatibility imparted by the PEG spacer, allows for the efficient and specific construction of complex bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the synthesis of next-generation therapeutics like ADCs and PROTACs.
References
An In-depth Technical Guide to the Storage and Handling of Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Aminooxy-PEG5-azide. Adherence to these guidelines is critical to ensure the stability and reactivity of this bifunctional linker, thereby guaranteeing the integrity and reproducibility of your experimental results.
Storage Conditions and Stability
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on the physical state of the compound and the intended duration of storage.
| Physical State | Storage Temperature | Duration | Key Considerations |
| Neat (as received) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light. |
| 4°C | Short-term | Suitable for immediate use; minimize exposure to ambient conditions.[1] | |
| 0-10°C | Short-term | An alternative for short-term storage, ensure the container is well-sealed. | |
| In Solvent | -80°C | Up to 6 months | Dissolve in a suitable anhydrous solvent (e.g., DMSO, DMF) and store in aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for shorter-term storage of solutions; aliquoting is still recommended.[1] |
Note: Aminooxy compounds are known to be reactive and sensitive. For critical applications, immediate use after reconstitution is highly recommended to ensure optimal performance. Some suppliers suggest that the material should not be stored for extended periods.
Safe Handling and Personal Protective Equipment (PPE)
This compound contains an azide functional group, which requires careful handling to avoid potential hazards. The aminooxy group is also highly reactive.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Keep the compound away from sources of ignition, heat, and direct sunlight.
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.
-
Avoid contact with strong acids, oxidizing agents, and reducing agents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and ensure that skin is not exposed.
Experimental Protocols
Reconstitution of Lyophilized Powder
If this compound is received as a lyophilized powder, follow these steps to ensure proper reconstitution:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the product.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF, or a buffer suitable for your reaction) to the vial. The choice of solvent will depend on the subsequent application.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking, which can introduce air and moisture.
-
Aliquoting: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes in tightly sealed, light-protected vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.
Disposal of Waste
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed container.
-
Do not dispose of azide-containing waste down the drain, as it can react with lead and copper plumbing to form explosive metal azides.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key workflows for the storage and handling of this compound.
Caption: Recommended storage temperatures for this compound.
Caption: Step-by-step workflow for safe handling.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG5-azide is a versatile, heterobifunctional linker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent incorporates two key reactive groups: an aminooxy group and an azide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture enables a two-step, orthogonal labeling strategy that is invaluable in various applications, including proteomics, drug discovery, and diagnostics.
The aminooxy functionality allows for the chemoselective ligation to aldehyde or ketone groups, which can be natively present or introduced into biomolecules. This reaction forms a stable oxime bond. The azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide array of probes, tags, or other functional molecules. The PEG5 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, minimizing aggregation and preserving the biological activity of the labeled protein.
These application notes provide detailed protocols for the use of this compound in protein labeling, with a focus on glycoprotein modification and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Key Features of this compound:
-
Heterobifunctional: Possesses two distinct reactive moieties for sequential and orthogonal conjugation.
-
Chemoselective Ligation: The aminooxy group selectively reacts with aldehydes and ketones to form a highly stable oxime linkage.[1][2][3]
-
Click Chemistry Handle: The azide group allows for efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC.
-
Enhanced Solubility: The hydrophilic PEG5 spacer improves the aqueous solubility of the linker and the resulting bioconjugate.[4]
-
Biocompatible: The reactions can be performed under mild, physiological conditions, preserving the integrity and function of the protein.
Applications
-
Site-Specific Protein Labeling: Introduction of fluorescent dyes, biotin, or other tags at specific sites on a protein.
-
Glycoprotein Analysis: Labeling of glycoproteins after selective oxidation of their carbohydrate moieties.
-
PROTAC Synthesis: A key component in the modular synthesis of PROTACs for targeted protein degradation.[5]
-
Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.
Section 1: Labeling of Glycoproteins
This protocol describes the labeling of glycoproteins using this compound. The method involves the gentle oxidation of cis-diol functionalities on sialic acid residues to generate aldehydes, followed by conjugation with the aminooxy group of the linker. The now azide-functionalized glycoprotein can be used in subsequent click chemistry reactions.
Experimental Protocol: Glycoprotein Labeling
Materials:
-
Glycoprotein of interest (e.g., IgG antibody)
-
This compound
-
Sodium periodate (NaIO₄)
-
Aniline
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Solution: 10 mM glycerol or ethylene glycol in PBS
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Oxidation of Glycans:
-
Cool the protein solution on ice.
-
Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 1 mM and incubate on ice for 10 minutes.
-
-
Oxime Ligation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 50-100 fold molar excess of the linker.
-
Add aniline to a final concentration of 10 mM as a catalyst.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the excess linker and other small molecules by size-exclusion chromatography using PBS as the mobile phase.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis (if the subsequent click reaction is with a tagged alkyne).
-
Quantitative Data: Glycoprotein Labeling
The efficiency of glycoprotein labeling can be influenced by factors such as the accessibility of sialic acid residues, the concentration of reagents, and reaction times. The following table provides representative data for the labeling of glycoproteins, although results may vary depending on the specific protein and experimental conditions.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | 50-90% | Mass Spectrometry |
| Stoichiometry (Linker:Protein) | 1:1 to 4:1 | Mass Spectrometry |
| Oxime Bond Stability (t½ at pH 7.4) | > 7 days | HPLC, Mass Spectrometry |
Note: The stability of the oxime bond is significantly greater than that of a hydrazone bond under physiological conditions. The rate constant for the acid-catalyzed hydrolysis of oximes is approximately 1000-fold lower than for simple hydrazones.
Experimental Workflow: Glycoprotein Labeling and Subsequent Click Reaction
Section 2: Application in PROTAC Synthesis
This compound is an ideal linker for the modular synthesis of PROTACs. This protocol outlines a strategy where a warhead (targeting the protein of interest) containing an aldehyde or ketone is first conjugated to the aminooxy group of the linker. The resulting azide-functionalized warhead-linker construct can then be attached to an E3 ligase ligand containing an alkyne group via a click reaction.
Experimental Protocol: PROTAC Synthesis
Materials:
-
Warhead with an aldehyde or ketone functional group
-
This compound
-
E3 ligase ligand with a terminal alkyne (e.g., alkyne-modified pomalidomide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: DMSO, DMF, water
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Warhead-Linker Conjugation (Oxime Ligation):
-
Dissolve the aldehyde/ketone-containing warhead in a suitable solvent (e.g., DMSO).
-
Add a 1.1 to 1.5 molar equivalent of this compound.
-
If necessary, add a catalytic amount of aniline.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by HPLC or used directly in the next step if the reaction is clean.
-
-
PROTAC Assembly (Click Chemistry - CuAAC):
-
Dissolve the azide-functionalized warhead-linker construct and a 1.0 to 1.2 molar equivalent of the alkyne-functionalized E3 ligase ligand in a mixture of DMSO and water.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate in water to initiate the reaction.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Quantitative Data: PROTAC Synthesis
The yields of PROTAC synthesis can vary widely depending on the specific warhead and E3 ligase ligand used. The following table provides typical ranges for reaction yields and product purity.
| Parameter | Typical Value | Method of Determination |
| Oxime Ligation Yield | 70-95% | LC-MS, HPLC |
| CuAAC Reaction Yield | 60-90% | LC-MS, HPLC |
| Final PROTAC Purity | >95% | HPLC, NMR |
Signaling Pathway: PROTAC-Mediated Protein Degradation
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient oxidation of glycoprotein. | Ensure NaIO₄ is fresh. Optimize NaIO₄ concentration and reaction time. |
| Steric hindrance around the aldehyde/ketone group. | Increase the molar excess of this compound. Increase reaction time. | |
| Suboptimal pH for oxime ligation. | Ensure the reaction buffer is at the optimal pH (typically 5.5-6.5). | |
| Poor PROTAC Yield | Incomplete oxime ligation or click reaction. | Monitor each step by LC-MS to ensure completion before proceeding. Optimize catalyst concentration for CuAAC. |
| Degradation of starting materials or product. | Ensure high purity of starting materials. Minimize reaction times where possible. | |
| Low Solubility of Conjugate | Hydrophobic nature of the protein or attached molecule. | The PEG5 spacer should improve solubility, but if issues persist, consider using a longer PEG linker. |
Storage and Handling
Store this compound at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions for best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN, DIBO) and an azide to form a stable triazole linkage.[1][3] The reaction is driven by the high ring strain of the cyclooctyne, which eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4]
Aminooxy-PEG5-azide is a heterobifunctional linker designed to facilitate a two-step conjugation strategy. It possesses two key functional groups:
-
An aminooxy group that reacts specifically with aldehydes or ketones to form a highly stable oxime bond.
-
An azide group that readily participates in SPAAC reactions with cyclooctyne-modified molecules.
The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate. This linker is particularly valuable for applications such as the construction of Antibody-Drug Conjugates (ADCs), fluorescent labeling of glycoproteins, and the development of targeted drug delivery systems.
Applications
The unique structure of this compound enables a variety of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies. The antibody's carbohydrate regions can be oxidized to generate aldehydes, which then react with the aminooxy group of the linker. A cyclooctyne-functionalized drug can then be attached via SPAAC.
-
Biomolecule Labeling: Attaching probes such as fluorophores or biotin to glycoproteins for visualization and detection.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces that have been pre-functionalized with aldehyde or ketone groups.
-
PROTAC Synthesis: Used as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
Table 1: Reaction Kinetics of Common Cyclooctynes with Azides
The choice of cyclooctyne is critical as it dictates the reaction rate of the SPAAC ligation. The second-order rate constants below provide a quantitative comparison to guide experimental design.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity and stability; commonly used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |
Rate constants can vary based on the specific azide, solvent, and temperature.
Table 2: Recommended Reaction Conditions for Two-Step Conjugation
This table summarizes typical starting conditions for the two key reactions involving this compound. Optimization may be required for specific applications.
| Parameter | Step 1: Oxime Ligation (Antibody Oxidation & Labeling) | Step 2: SPAAC Reaction |
| Reactants | Oxidized Antibody (Aldehyde), this compound | Azide-labeled Antibody, DBCO-functionalized molecule |
| Molar Ratio | 50-fold molar excess of this compound to antibody | 1.5 to 20-fold molar excess of DBCO-reagent to azide-antibody |
| Solvent/Buffer | 0.1 M Sodium Acetate, pH 5.5 (for oxidation); PBS, pH 6.5-7.5 (for ligation) | PBS, pH 7.4 or other aqueous buffers |
| Catalyst | Aniline (optional, can accelerate reaction) | None required |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 2 hours | 2 - 12 hours (or overnight at 4°C) |
Experimental Protocols
This section provides a detailed protocol for the site-specific labeling of an IgG antibody with a DBCO-functionalized fluorescent dye using this compound.
Materials
-
IgG antibody in PBS buffer (e.g., 3-15 mg/mL)
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Ethylene glycol
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
PBS Buffer (pH 7.4)
Protocol: Two-Step Antibody Labeling
Step 1: Antibody Glycan Oxidation and Aminooxy Ligation
-
Prepare Antibody: Start with your IgG antibody dissolved in PBS. The concentration should ideally be between 20-100 µM (approx. 3-15 mg/mL for an IgG).
-
Prepare Periodate Solution: Prepare a fresh 100 mM solution of sodium meta-periodate in deionized water.
-
Oxidation Reaction:
-
To your antibody solution, add 1/10th volume of the 10X Reaction Buffer (final concentration 0.1 M sodium acetate).
-
Add 1/10th volume of the 100 mM NaIO₄ solution (final concentration ~8-10 mM).
-
Incubate the reaction for 30 minutes on ice, protected from light.
-
-
Quench Reaction: Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.
-
Buffer Exchange: Remove the excess quenching reagent and byproducts using a desalting column equilibrated with PBS, pH 7.4. This step transfers the oxidized antibody into a suitable buffer for the ligation.
-
Aminooxy Ligation:
-
Prepare a 5-10 mM stock solution of this compound in water or DMSO.
-
Add a 50-fold molar excess of the this compound solution to the oxidized antibody.
-
Incubate the mixture for 2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification: Remove the excess this compound linker using a desalting column equilibrated with PBS, pH 7.4. The resulting product is the azide-functionalized antibody.
Step 2: SPAAC Reaction with DBCO-Dye
-
Prepare DBCO-Dye: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.
-
SPAAC Reaction:
-
To the purified azide-functionalized antibody from Step 1, add a 10 to 20-fold molar excess of the DBCO-dye solution. The final DMSO concentration in the reaction mixture should be kept below 20% to avoid antibody denaturation.
-
Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing, protected from light. Alternatively, incubate for 2-4 hours at room temperature.
-
-
Final Purification: Remove the unreacted DBCO-dye by running the reaction mixture through a desalting column or by using dialysis against PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the dye (at its specific λmax). The final conjugate is ready for use in downstream applications.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C or -80°C.
Visualizations
Reaction and Workflow Diagrams
Caption: Experimental workflow for antibody labeling.
Caption: Two-step bioconjugation reaction schematic.
Caption: General mechanism of SPAAC.
References
Application Notes and Protocols for Cell Surface Modification Using Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG5-azide is a heterobifunctional linker molecule designed for the precise and efficient modification of cell surfaces. This reagent is a valuable tool in bioconjugation, drug delivery, and cell-based therapies, enabling the attachment of a wide array of molecules to living cells. Its unique structure comprises three key components:
-
An Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under physiological conditions.
-
A Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker enhances the water solubility and biocompatibility of the molecule, minimizing non-specific interactions and improving the accessibility of the terminal functional groups.
-
An Azide Group: This group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules, most commonly through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
This document provides detailed application notes and experimental protocols for the use of this compound in cell surface modification, focusing on a two-step strategy involving metabolic glycoengineering followed by click chemistry.
Principle of Cell Surface Modification
The modification of cell surfaces using this compound is typically achieved through a two-stage process:
-
Introduction of a Bioorthogonal Handle: A chemical handle, in the form of an azide group, is introduced onto the cell surface glycans through metabolic glycoengineering. This is achieved by culturing cells in the presence of an unnatural sugar precursor, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates the azide-functionalized sialic acid into the glycoproteins on the cell membrane.
-
Conjugation via Click Chemistry: The azide-decorated cells are then reacted with a molecule of interest that has been pre-functionalized with a terminal alkyne. The azide and alkyne groups undergo a highly specific click reaction to form a stable triazole linkage, effectively tethering the molecule to the cell surface. Alternatively, the aminooxy group can be utilized for conjugation to cell surface aldehydes or ketones.
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cell Viability
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Cell Viability (%) | Reference |
| A549 | 10 | 3 | ~100 | [1] |
| A549 | 20 | 3 | ~100 | [1] |
| A549 | 50 | 3 | ~100 | [1] |
| Jurkat | 50 | 3 | ~100 | [2] |
| Jurkat | 100 | 3 | ~100 | [2] |
| Jurkat | 200 | 3 | ~100 | |
| Jurkat | 400 | 3 | ~100 |
Note: While viability may remain high, higher concentrations of Ac4ManNAz (>20 µM) can impact other cellular functions like proliferation and migration in some cell types.
Table 2: Metabolic Labeling Efficiency with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Detection Method | Relative Labeling Efficiency | Reference |
| hMSC-TERT | 20 | 72 | Fluorescence Microscopy | 2.4-fold increase | |
| hMSC-TERT | 50 | 72 | Fluorescence Microscopy | 3.2-fold increase | |
| MCF7 | 10-150 | 48 | Flow Cytometry | Dose-dependent increase | |
| HCT116 | 10-150 | 48 | Flow Cytometry | Dose-dependent increase | |
| A549 | 10-150 | 24 | Flow Cytometry | Dose-dependent increase |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups
This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in sterile DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate the cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of Ac4ManNAz. A starting concentration of 10-25 µM is recommended to minimize potential effects on cellular physiology.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-functionalized and ready for the click chemistry reaction.
Protocol 2: Cell Surface Modification via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-functionalized molecule to azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized molecule of interest (e.g., DBCO-fluorophore, DBCO-biotin)
-
PBS or serum-free medium
Procedure:
-
Prepare Labeling Solution: Dissolve the DBCO-functionalized molecule in PBS or serum-free medium to the desired final concentration (e.g., 10-50 µM).
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The reaction is typically rapid.
-
Washing: Gently aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-functionalized molecule.
-
Analysis: The cells are now modified and can be analyzed by methods such as fluorescence microscopy, flow cytometry, or western blot.
Protocol 3: Cell Surface Modification via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule to azide-labeled cells using a copper catalyst. Note: Copper can be toxic to cells, so it is crucial to use a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and minimize incubation time.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)
-
THPTA ligand solution (e.g., 250 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 2.5 M in water)
-
PBS or serum-free medium
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the components in the following order to achieve the desired final concentrations in PBS or serum-free medium (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA).
-
Initiate Reaction: Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).
-
Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.
-
Incubation: Incubate for 1-5 minutes at room temperature or 4°C.
-
Washing: Aspirate the reaction mix and immediately wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.
-
Analysis: The cells are now modified and ready for downstream applications.
Mandatory Visualizations
Caption: Workflow for cell surface modification.
Caption: Metabolic pathway of Ac4ManNAz.
References
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation with Aminooxy-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) offer significant advantages over traditional, randomly conjugated ADCs by providing a homogeneous product with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the heterobifunctional linker, Aminooxy-PEG5-azide. This linker facilitates a two-step conjugation strategy involving an initial oxime ligation to an engineered or modified aldehyde on the antibody, followed by a "click" chemistry reaction to attach the cytotoxic payload. The described methodology focuses on the generation of aldehyde groups on the antibody via the oxidation of its carbohydrate moieties, a common and effective strategy for site-specific modification.
Principle of the Method
The core of this methodology lies in the chemoselective reactions offered by the this compound linker. The process begins with the gentle oxidation of the antibody's N-linked glycans in the Fc region using sodium periodate. This reaction converts vicinal diols in the sugar residues to reactive aldehyde groups. The aminooxy end of the this compound linker then specifically reacts with these aldehyde groups to form a stable oxime bond. This results in an azide-functionalized antibody. The terminal azide group is then available for a highly efficient and bioorthogonal click chemistry reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate an alkyne-modified cytotoxic drug. This approach ensures that the conjugation occurs away from the antigen-binding sites, thus preserving the antibody's immunoreactivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for an ADC generated using the this compound site-specific conjugation method. Please note that these values are illustrative and actual results may vary depending on the specific antibody, drug payload, and experimental conditions.
| Parameter | Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Efficiency | >95% | LC-MS Analysis |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 0.5 nM | MTT Assay on HER2+ Cell Line |
| Payload Release in Plasma | <5% after 7 days | LC-MS/MS |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation
This protocol describes the oxidation of antibody glycans to generate reactive aldehyde groups.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (NaIO4)
-
PBS, pH 6.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare a 100 mM solution of sodium periodate in PBS, pH 6.0. Protect from light.
-
Adjust the pH of the antibody solution (typically 5-10 mg/mL) to 6.0 using a suitable buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for 10 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.
-
Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the oxime ligation step to functionalize the antibody with an azide handle.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Aniline (catalyst)
-
PBS, pH 7.4
Procedure:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a 10 mM stock solution.
-
To the oxidized antibody solution (e.g., 5 mg/mL in PBS, pH 7.4), add the this compound stock solution to a final concentration that provides a 50-fold molar excess over the antibody.
-
Add aniline to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction for 4 hours at room temperature with gentle shaking.
-
Remove excess linker and catalyst by buffer exchange into PBS, pH 7.4, using a desalting column.
-
The resulting azide-functionalized antibody is now ready for conjugation with an alkyne-modified drug.
Protocol 3: Click Chemistry Conjugation of an Alkyne-Modified Drug
This protocol describes the final step of conjugating the cytotoxic payload to the azide-functionalized antibody via CuAAC.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
Procedure:
-
Prepare the following stock solutions:
-
Alkyne-drug in DMSO (10 mM)
-
CuSO4 in water (50 mM)
-
THPTA in water (250 mM)
-
Sodium ascorbate in water (500 mM, freshly prepared)
-
-
To the azide-functionalized antibody (e.g., 2 mg/mL in PBS, pH 7.4), add the alkyne-drug to a final concentration that provides a 5-fold molar excess.
-
In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA at a 1:5 molar ratio.
-
Add the copper catalyst complex to the antibody-drug mixture.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted drug-linker and other reagents.
-
Characterize the final ADC for DAR, purity, and aggregation.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the potency of the generated ADC.[1][2][3][4][5]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the test compounds at various concentrations. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Experimental workflow for site-specific ADC synthesis.
Caption: Chemical reaction pathway for ADC conjugation.
Disclaimer
The protocols and data presented in these application notes are intended for research use only by qualified professionals. The procedures are provided as a guideline and may require optimization for specific antibodies, drug payloads, and laboratory conditions. It is the user's responsibility to validate the methods for their intended application. The quantitative data is representative and should not be considered as guaranteed specifications.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Aldehydes and Ketones on Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of aldehydes and ketones on biomolecules are critical for understanding various physiological and pathological processes. These carbonyl groups are often generated as a result of oxidative stress, leading to modifications of proteins, lipids, and nucleic acids.[1][2] Such modifications, often termed carbonylation, can alter the function of biomolecules and have been implicated in a range of diseases, including neurodegenerative disorders, diabetes, and atherosclerosis.[3] This document provides detailed application notes and protocols for the selective labeling of aldehydes and ketones on biomolecules, enabling their detection, quantification, and functional characterization.
Methods for Labeling Aldehydes and Ketones
Several chemical methods have been developed for the specific labeling of carbonyl groups. The choice of method depends on the downstream application, such as detection by western blot, fluorescence microscopy, or mass spectrometry. The most common approaches involve the reaction of the carbonyl group with a hydrazine or an aminooxy-functionalized probe.
Biotin Hydrazide Labeling
Biotin hydrazide reacts with aldehydes and ketones to form a stable hydrazone bond. The incorporated biotin moiety can then be detected using streptavidin conjugates, enabling sensitive detection and affinity purification of carbonylated biomolecules.[4][5]
Aminooxy-Biotin Labeling
Aminooxy-biotin reacts with aldehydes and ketones to form a stable oxime linkage. This reaction is generally more stable than the hydrazone linkage formed with hydrazides, making it a superior choice for robust labeling. The reaction can be accelerated by the use of a catalyst like aniline.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
DNPH is a classic reagent for the detection and quantification of protein carbonylation. It reacts with carbonyl groups to form a dinitrophenylhydrazone adduct, which can be detected spectrophotometrically or with specific antibodies. While widely used, this method can be prone to interference from non-protein carbonyls and unreacted DNPH.
Fluorescent Hydrazide and Aminooxy Probes
A variety of fluorescent probes functionalized with hydrazide or aminooxy groups are available for the direct fluorescent labeling of aldehydes and ketones. These probes offer a sensitive method for the in-gel or in-cell visualization of carbonylated biomolecules.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different aldehyde and ketone labeling methods.
| Method | Probe | Linkage Type | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Biotinylation | Biotin Hydrazide | Hydrazone | Picomole range | Enables affinity purification; high sensitivity with streptavidin conjugates. | Hydrazone linkage can be less stable than oxime. |
| Aminooxy-Biotin | Oxime | Picomole range | Forms a highly stable oxime bond; faster reaction kinetics. | May require a catalyst for optimal reaction speed. | |
| DNPH Assay | 2,4-Dinitrophenylhydrazine | Hydrazone | Nanomole range (spectrophotometric); Picomole range (immunoblot) | Well-established method; can be quantitative. | Prone to artifacts from nucleic acid contamination and unreacted DNPH. |
| Fluorescence | Fluorescent Hydrazides | Hydrazone | Sub-micromolar to micromolar range | Direct visualization without secondary detection reagents. | Potential for background fluorescence. |
| Fluorescent Aminooxy Probes | Oxime | Sub-micromolar to micromolar range | Stable linkage; high sensitivity and specificity. | Can be more expensive than traditional dyes. |
Experimental Protocols
Protocol 1: Biotin Hydrazide Labeling of Glycoproteins
This protocol describes the labeling of aldehyde groups on glycoproteins, which can be generated by mild oxidation of cis-diols in their carbohydrate moieties.
Materials:
-
Glycoprotein sample (e.g., 1-5 mg/mL in a suitable buffer)
-
Sodium acetate buffer (100 mM, pH 5.5)
-
Sodium meta-periodate (NaIO₄), 20 mM in sodium acetate buffer (prepare fresh)
-
Biotin hydrazide solution (50 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis tubing
Procedure:
-
Oxidation:
-
To 1 mL of the glycoprotein solution in sodium acetate buffer, add 1 mL of 20 mM NaIO₄.
-
Incubate for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding 100 µL of glycerol and incubate for 5 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS, pH 7.4.
-
-
Labeling:
-
To the oxidized glycoprotein solution, add biotin hydrazide solution to a final concentration of 1-2 mM.
-
Incubate for 2 hours at room temperature.
-
-
Purification:
-
Remove unreacted biotin hydrazide by dialysis against PBS or using a desalting column.
-
Protocol 2: Aminooxy-Biotin Labeling of Carbonylated Proteins
This protocol is suitable for labeling proteins with existing aldehyde or ketone groups, often resulting from oxidative stress.
Materials:
-
Protein sample (1-10 mg/mL in a suitable buffer, pH 6-7)
-
Aminooxy-biotin solution (10 mM in water or DMSO)
-
Aniline (optional, as a catalyst), 100 mM in reaction buffer
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Desalting column or dialysis tubing
Procedure:
-
Labeling Reaction:
-
To your protein sample, add aminooxy-biotin solution to a final concentration of 1-5 mM.
-
If using a catalyst, add aniline to a final concentration of 10 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess aminooxy-biotin and catalyst by dialysis against a suitable buffer or using a desalting column.
-
Protocol 3: DNPH-Based Detection of Protein Carbonylation (Western Blot)
This protocol outlines the derivatization of carbonylated proteins with DNPH for subsequent detection by western blot using an anti-DNP antibody.
Materials:
-
Protein sample (1-5 mg/mL)
-
10% Trichloroacetic acid (TCA), ice-cold
-
DNPH solution (10 mM in 2 M HCl)
-
2 M HCl (for control)
-
Ethyl acetate
-
SDS-PAGE sample buffer
-
Anti-DNP primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Derivatization:
-
To 100 µg of protein, add an equal volume of 10% TCA and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the protein pellet in 500 µL of DNPH solution. For the negative control, resuspend a separate pellet in 2 M HCl.
-
Incubate for 1 hour at room temperature with occasional vortexing.
-
-
Washing:
-
Add 500 µL of 10% TCA and centrifuge as before.
-
Wash the pellet three times with 1 mL of ethyl acetate to remove unreacted DNPH.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the final pellet in an appropriate volume of SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-DNP primary antibody followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Experimental Workflows
Caption: Workflow for Biotin Hydrazide Labeling of Glycoproteins.
Caption: Workflow for DNPH-Based Detection of Protein Carbonylation.
Signaling Pathway: Role of Lipid Peroxidation-Derived Aldehydes in Oxidative Stress
Under conditions of oxidative stress, reactive oxygen species (ROS) can induce lipid peroxidation of polyunsaturated fatty acids in cellular membranes. This process generates reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which act as signaling molecules that can modulate various cellular pathways.
References
- 1. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reactive carbonyls and oxidative stress: potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Stable Bioconjugate Formation Using Oxime Ligation with Aminooxy-PEG5-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction used to form stable covalent bonds between biomolecules.[1][2][3] The reaction occurs between an aminooxy group and an aldehyde or ketone, forming a robust oxime bond.[2][3] This conjugation method is valued for its versatility, mild reaction conditions, and the exceptional hydrolytic stability of the resulting linkage, making it superior to other linkages like hydrazones or imines, especially for in vivo applications.
Aminooxy-PEG5-azide is a heterobifunctional linker that leverages the power of oxime ligation. It features an aminooxy group for reaction with carbonyls and a terminal azide group, which can be used in subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility while minimizing steric hindrance. This application note provides detailed protocols and data for using this compound to create stable bioconjugates for applications in drug delivery, protein labeling, and surface modification.
Principle of Oxime Ligation
The formation of an oxime bond is a condensation reaction between an aminooxy moiety (-ONH2) and a carbonyl group (aldehyde or ketone). The reaction proceeds under mild, typically slightly acidic to neutral aqueous conditions and can be accelerated by catalysts like aniline and its derivatives. The resulting C=N bond is significantly more stable against hydrolysis than corresponding imine or hydrazone bonds. The azide group on the this compound linker remains available for further functionalization.
Caption: Chemical principle of oxime ligation.
Quantitative Data
Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages
The stability of the covalent bond is critical for the performance of bioconjugates in physiological environments. Oxime linkages exhibit superior stability compared to other common C=N bonds.
| Linkage Type | Relative Hydrolysis Rate Constant (k_rel) | Stability Characteristics | Key References |
| Oxime | 1 | Highly stable, especially at neutral to physiological pH. | **** |
| Methylhydrazone | ~600 | Less stable than oximes; prone to hydrolysis, particularly under acidic conditions. | |
| Acetylhydrazone | ~300 | More stable than simple hydrazones but significantly less stable than oximes. | |
| Semicarbazone | ~160 | Intermediate stability between hydrazones and oximes. | |
| Imine | Very High (readily hydrolyzes) | Generally unstable in aqueous environments. |
Data is normalized to the hydrolysis rate of the oxime bond, which is the most stable in the series under the tested conditions.
Table 2: Typical Reaction Conditions for Oxime Ligation
Optimal conditions can vary based on the specific biomolecules involved, but general guidelines are provided below.
| Parameter | Recommended Range/Value | Notes | Key References |
| pH | 4.0 - 7.0 | Mildly acidic conditions (pH ~4.5) often accelerate the reaction. However, the reaction proceeds effectively at physiological pH. | |
| Temperature | 4°C to 37°C | The reaction is typically performed at room temperature or 37°C. | |
| Reactant Conc. | 10 µM - 10 mM | Efficient labeling can be achieved at low micromolar concentrations. | |
| Catalyst (Optional) | Aniline, m-phenylenediamine (mPDA) | Catalysts can significantly increase reaction rates, especially at neutral pH. mPDA is more soluble and efficient than aniline. | |
| Reaction Time | 1 - 24 hours | Can be as short as 5 minutes with an effective catalyst and optimized conditions. |
Experimental Workflow
The general workflow for bioconjugation using this compound involves preparation of the target molecule, the ligation reaction, and subsequent purification and analysis of the conjugate.
Caption: General experimental workflow for bioconjugation.
Detailed Protocols
Protocol 1: General Oxime Ligation of a Carbonyl-Containing Protein
This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
Carbonyl-containing protein (e.g., with a genetically encoded p-acetylphenylalanine or an oxidized glycan).
-
This compound.
-
Conjugation Buffer: 100 mM MES or acetate buffer, pH 5.5.
-
Aniline or m-phenylenediamine (mPDA) catalyst stock solution (optional, 1 M in DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Procedure:
-
Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Addition: Prepare a 10-50 mM stock solution of this compound in DMSO or water. Add a 10- to 50-fold molar excess of the linker to the protein solution.
-
Catalyst Addition (Optional): If a catalyst is used, add aniline or mPDA to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Quenching (Optional): The reaction can be quenched by adding a quenching solution to react with any excess aminooxy groups, though this is often unnecessary if proceeding directly to purification.
-
Purification: Remove excess linker and catalyst by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Downstream CuAAC (Click Chemistry) Reaction
This protocol outlines the conjugation of the azide-functionalized bioconjugate (from Protocol 1) to an alkyne-containing molecule (e.g., a fluorescent dye or cytotoxic drug).
Materials:
-
Azide-functionalized bioconjugate in PBS, pH 7.4.
-
Alkyne-containing molecule (e.g., DBCO-drug for SPAAC or a terminal alkyne for CuAAC).
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water).
-
Ligand (e.g., THPTA) stock solution (200 mM in water).
-
Reducing agent (e.g., sodium ascorbate) stock solution (100 mM in water, freshly prepared).
-
Procedure (CuAAC):
-
Preparation: In a reaction tube, combine the azide-functionalized bioconjugate with a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper(I) complex.
-
Reaction Initiation: Add the premixed catalyst to the bioconjugate solution. Initiate the click reaction by adding the sodium ascorbate solution. The final concentration of copper is typically 1-2 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the final bioconjugate using SEC or affinity chromatography to remove unreacted reagents, catalyst, and by-products.
-
Analysis: Characterize the final product using HPLC, SDS-PAGE, and UV-Vis spectroscopy to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR) if applicable.
Caption: Downstream application via CuAAC click chemistry.
Conclusion
The use of this compound for oxime ligation provides a robust and versatile method for creating highly stable bioconjugates. The exceptional stability of the oxime bond ensures the integrity of the conjugate in biological systems, while the terminal azide group offers a bioorthogonal handle for further functionalization through click chemistry. These features make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies, enabling the precise construction of complex molecular architectures like antibody-drug conjugates and targeted imaging agents.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
Applications of Aminooxy-PEG5-azide in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG5-azide is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems.[1][2] Its unique structure, featuring an aminooxy group, a five-unit polyethylene glycol (PEG) spacer, and an azide terminus, enables the precise and stable conjugation of various molecular entities.[3][4] The aminooxy group readily reacts with aldehyde or ketone functionalities to form a stable oxime bond, while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5] The hydrophilic PEG5 spacer enhances the solubility and biocompatibility of the resulting conjugate, contributing to improved pharmacokinetic profiles.
These characteristics make this compound an invaluable tool for constructing sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles for targeted therapy. This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery contexts.
Key Applications and Mechanisms
The versatility of this compound stems from its ability to connect two different molecules through two distinct and highly specific chemical reactions. This allows for a modular and efficient approach to building complex drug delivery constructs.
-
Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The aminooxy group can be reacted with an aldehyde introduced onto the antibody (e.g., through oxidation of carbohydrate residues), and the azide group can be "clicked" onto an alkyne-modified drug molecule. This results in a site-specific and stable ADC.
-
PROTACs: For PROTACs, which are designed to induce the degradation of specific proteins, this linker can connect a protein-of-interest (POI) binding ligand to an E3 ligase-binding ligand. The dual reactivity of the linker allows for the flexible and efficient synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficacy.
-
Functionalized Nanoparticles: Nanoparticles, such as liposomes or polymeric nanoparticles, can be surface-functionalized using this compound to attach targeting ligands (e.g., antibodies, peptides) or imaging agents. For instance, the aminooxy group can react with aldehyde groups on the nanoparticle surface, leaving the azide group available for the attachment of an alkyne-modified targeting moiety.
Data Presentation
The following tables provide representative quantitative data for drug delivery systems utilizing heterobifunctional PEG linkers. This data is illustrative and may vary depending on the specific drug, carrier, and experimental conditions.
| Parameter | Drug Delivery System | Value | Reference (Illustrative) |
| Drug Loading Efficiency (%) | Doxorubicin-loaded PEGylated Liposomes | 85-95% | |
| Paclitaxel-loaded Polymeric Micelles | 15-25% | ||
| Encapsulation Efficiency (%) | 5-Fluorouracil in PLLA-PEG Nanoparticles | ~75% | |
| Zidovudine in Chitosan Nanoparticles | 11-18% |
| Parameter | ADC with PEG Linker | Value | Reference (Illustrative) |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab-MMAE Conjugate | 1.6 - 2.0 | |
| In Vitro Cytotoxicity (IC50) | HER2-positive cell line | 0.1 - 10 nM | |
| In Vivo Tumor Growth Inhibition (%) | Xenograft Mouse Model | >90% |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation using this compound
This protocol describes the conjugation of this compound to a molecule containing an aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-containing molecule (e.g., modified protein, nanoparticle)
-
This compound
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in phosphate-buffered saline (PBS), pH 6.0) or acetate buffer (pH 4.5-5.5)
-
Quenching solution (e.g., hydroxylamine hydrochloride)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound solution to the solution of the aldehyde/ketone-containing molecule.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching agent such as hydroxylamine can be added to react with any remaining aldehyde/ketone groups.
-
-
Purification:
-
Remove the excess linker and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the attached molecule has a chromophore).
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule (e.g., drug, targeting ligand)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
Solvent: A mixture of a polar organic solvent (e.g., DMSO, t-BuOH) and water.
-
Purification system (e.g., SEC, reverse-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system. A typical molar ratio is 1:1.5 (azide:alkyne).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the azide and alkyne.
-
Add the THPTA solution to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution (final concentration typically 0.5-2.5 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5-10 mM).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to remove the copper catalyst, excess reactants, and byproducts.
-
-
Characterization:
-
Confirm the formation of the triazole linkage and the final conjugate structure using mass spectrometry and other relevant analytical techniques.
-
Visualizations
Caption: General workflow for drug conjugation using this compound.
Caption: Structure of an Antibody-Drug Conjugate (ADC) with the linker.
Caption: Mechanism of action for a PROTAC utilizing the linker.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminooxy-PEG-Azide | Azido-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminooxy-PEG5-azide Conjugations
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for conjugations utilizing the heterobifunctional linker, Aminooxy-PEG5-azide. This linker possesses two distinct reactive groups: an aminooxy group for oxime ligation with aldehydes or ketones, and an azide group for click chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the two primary reaction types for this compound?
A1: This linker enables two highly specific bioconjugation reactions:
-
Oxime Ligation: The aminooxy group (-O-NH2) reacts with an aldehyde or ketone to form a stable oxime bond (-O-N=C).[4]
-
Click Chemistry: The azide group (-N3) reacts with a terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained alkyne via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[3]
Q2: What is the optimal pH for oxime ligation?
A2: The optimal pH for oxime ligation is typically between 4.5 and 7. The reaction is fastest at a slightly acidic pH of approximately 4.5 to 5.5. However, for sensitive biomolecules, maintaining a pH between 6.5 and 7.5 is common practice.
Q3: Is a catalyst necessary for oxime ligation?
A3: While the reaction can proceed without a catalyst, it is often slow, especially at neutral pH. Aniline and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts that can significantly increase the reaction rate.
Q4: What is the difference between CuAAC and SPAAC for the azide group?
A4: CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). It is a fast and high-yielding reaction. SPAAC uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a metal catalyst. SPAAC is preferred for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.
Q5: How can I monitor the progress of my conjugation reaction?
A5: The progress can be monitored using various analytical techniques depending on the molecules involved. Common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and SDS-PAGE for protein conjugations. For some systems, viscosity measurements or fluorescence spectroscopy can also be employed.
Q6: How stable is the oxime bond?
A6: The oxime linkage is significantly more stable than corresponding imine and hydrazone bonds, especially at physiological pH. It is, however, susceptible to hydrolysis under strongly acidic conditions.
Troubleshooting Guides
Part 1: Oxime Ligation (Aminooxy + Aldehyde/Ketone)
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction is pH-dependent. Ensure the pH is within the optimal range of 4.5-7. For sensitive biomolecules, a compromise at pH 6.5-7.5 may be necessary. Verify pH with a calibrated meter. |
| Slow Reaction Rate | At neutral pH, the reaction can be slow. Increase the reaction rate by adding a nucleophilic catalyst. |
| Inactive Aminooxy Reagent | The aminooxy group can degrade. It is recommended to use the this compound reagent shortly after preparation (within one week is highly recommended). Confirm the integrity of the reagent before use. |
| Low Reactant Concentration | Reaction kinetics are concentration-dependent. If possible, increase the concentration of one or both reactants. |
| Intramolecular Side Reactions | Certain ketones, like levulinic acid, can form intramolecular cyclization byproducts, which prevents oxime formation, especially at low reactant concentrations. Consider using a different ketone if this is suspected. |
Table 1: Recommended Catalyst Conditions for Oxime Ligation
| Catalyst | Typical Concentration | pH Range | Notes |
| Aniline | 10-100 mM | 4.5 - 7.0 | Can increase reaction rates up to 40-fold at neutral pH. |
| p-Phenylenediamine | 2-10 mM | 4.0 - 7.0 | More effective than aniline at neutral pH, providing up to a 20-fold faster rate than the equivalent aniline-catalyzed reaction. |
| 5-Methoxyanthranilic acid (5MA) | ~8 mM | ~7.4 | A soluble and effective catalyst for neutral pH conjugations. |
Part 2: Click Chemistry (Azide + Alkyne)
Problem: Low or No Conjugation Yield (CuAAC)
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized by oxygen. Ensure the sodium ascorbate solution is freshly prepared. Consider degassing the reaction mixture with argon or nitrogen. | | Incorrect Reagent Stoichiometry | While theoretically 1:1, using a slight excess (1.1-1.5 equivalents) of the less precious reactant can improve yield. | | Inhibitory Buffer Components | Buffers containing high concentrations of Tris or chloride can interfere with the reaction. Consider buffer exchange into a non-inhibitory buffer like PBS or HEPES. | | Poor Substrate Solubility | Aggregation of biomolecules or poor solubility of the alkyne partner can hinder the reaction. Add up to 10% of a co-solvent like DMSO or DMF to improve solubility. | | Copper Sequestration | Some biomolecules contain groups (e.g., thiols, histidines) that can chelate copper, making it unavailable. Increase the concentration of the copper and ligand. |
Table 2: General Protocol for CuAAC Bioconjugation
| Component | Example Final Concentration |
| Azide-modified Biomolecule | 10-100 µM |
| Alkyne-containing Molecule | 1.1 - 5 equivalents (relative to azide) |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM |
| Ligand (e.g., THPTA) | 5 equivalents (relative to copper) |
| Sodium Ascorbate (fresh) | 1-5 mM |
Note: The optimal concentrations should be determined empirically for each specific system.
Problem: Low or No Conjugation Yield (SPAAC)
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Low Reactivity of Cyclooctyne | The reaction rate is highly dependent on the ring strain of the cyclooctyne. If the reaction is too slow, consider switching to a more reactive cyclooctyne like DBCO or BCN. | | Steric Hindrance | The bulky nature of some strained alkynes can impede the reaction. Ensure the azide and alkyne groups are accessible. | | Thiol-yne Side Reaction | Strained alkynes can react with free thiols (e.g., from cysteine residues) in an azide-independent side reaction. If your biomolecule contains free thiols, consider blocking them with an agent like iodoacetamide prior to the SPAAC reaction. |
Experimental Protocols & Methodologies
General Protocol for Oxime Ligation
-
Dissolve Substrates: Dissolve the aldehyde/ketone-containing molecule and the this compound in a suitable aqueous buffer (e.g., phosphate or acetate buffer) at the desired pH (typically 4.5-7.0).
-
Add Catalyst (Optional but Recommended): If used, add the catalyst (e.g., aniline) from a stock solution to the desired final concentration (e.g., 10-100 mM).
-
Incubate: Mix the components and incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Monitor Progress: Analyze aliquots of the reaction mixture by HPLC or MS to monitor the formation of the product.
-
Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography, reversed-phase HPLC) to remove excess reagents.
General Protocol for CuAAC Reaction
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) (e.g., 50 mM in water).
-
Sodium ascorbate (e.g., 100 mM in water, must be prepared fresh ).
-
-
Reaction Setup (Order of Addition is Critical):
-
In a microcentrifuge tube, combine the azide and alkyne substrates in buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions.
-
Add the premixed copper/ligand solution to the substrate mixture.
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate: Gently mix and incubate at room temperature for 1-4 hours.
-
Purification: Purify the conjugate to remove excess reagents and the copper catalyst. This can be done via size-exclusion chromatography, affinity chromatography, or dialysis.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. This compound, 1919045-02-5 | BroadPharm [broadpharm.com]
- 2. This compound click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, CAS 1919045-02-5 | AxisPharm [axispharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
Troubleshooting low yields in Aminooxy-PEG5-azide reactions
Welcome to the technical support center for Aminooxy-PEG5-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound reaction?
A1: The core of this reaction is an oxime ligation , a highly efficient and chemoselective "click chemistry" reaction. The aminooxy group (-O-NH₂) on the PEG linker reacts with a carbonyl group (an aldehyde or ketone) on your target molecule to form a stable oxime bond (-O-N=C).[1][2] this compound is a heterobifunctional linker, meaning it has a second reactive group, an azide (-N₃), which can be used for subsequent "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5]
Q2: What are the optimal pH conditions for an aminooxy reaction?
A2: The reaction rate is highly pH-dependent. While the reaction can proceed at a neutral pH (6.5-7.5), it is generally faster under slightly acidic conditions. A pH of approximately 4.5 is often considered optimal for oxime formation. However, it is crucial to avoid very low pH, as this can protonate the aminooxy group, diminishing its nucleophilicity and hindering the reaction.
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, the rate can be slow. Aniline and its derivatives are commonly used as catalysts to significantly accelerate the reaction. The addition of an aniline catalyst can increase the reaction rate by up to 40-fold at neutral pH and as much as 400-fold at a pH of 4.5.
Q4: How stable is the this compound reagent?
A4: Aminooxy compounds are known to be reactive and can be sensitive to storage conditions. It is highly recommended to use the this compound reagent promptly after receipt, ideally within one week. For longer-term storage, it is advisable to keep it at -20°C. The high reactivity of the aminooxy group makes it susceptible to degradation and reaction with any ambient aldehydes or ketones, such as acetone.
Q5: What are some common side reactions to be aware of?
A5: Although oxime ligation is very chemoselective, a few side reactions can occur:
-
Reaction with other nucleophiles: If your target molecule contains other nucleophilic groups, such as primary amines, they could potentially compete with the aminooxy group to form less stable imines (Schiff bases).
-
Intramolecular cyclization: The aldehyde or ketone on your target molecule could potentially undergo intramolecular cyclization, rendering it unavailable for the oxime ligation. This is more likely to be an issue at very low reactant concentrations.
-
Oxidation: If your biomolecule has sensitive functional groups like thiols, they may be prone to oxidation during the reaction and purification steps.
Troubleshooting Guide for Low Yields
Low yields in your this compound reaction can be frustrating. This guide will walk you through the most common causes and their solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is typically between 4.5 and 6.5. If your biomolecule is sensitive to low pH, you can perform the reaction at a neutral pH (6.5-7.5), but consider increasing the reaction time or catalyst concentration. |
| Degraded this compound Reagent | Use a fresh vial of the reagent. Aminooxy compounds can degrade over time, especially if not stored properly. It is best to use them as soon as possible after receiving them. |
| Inactive Aldehyde/Ketone on Target Molecule | Confirm the presence and reactivity of the carbonyl group on your target molecule. Consider potential issues like oxidation of the aldehyde to a carboxylic acid or intramolecular cyclization. |
| Low Reactant Concentrations | Low concentrations can significantly slow down the reaction rate. If possible, increase the concentration of your reactants. A molar excess of the this compound (e.g., 10 to 50-fold) can help drive the reaction to completion. |
| Inadequate Reaction Time | The reaction time can vary from a few hours to overnight, depending on the pH, temperature, and presence of a catalyst. If you are getting low yields, try extending the reaction time. |
| Absence of Catalyst | If the reaction is too slow, consider adding an aniline catalyst (e.g., 10-100 mM aniline) to accelerate the rate of oxime formation. |
Problem 2: Product is Formed, but Yield is Still Low After Purification
| Potential Cause | Recommended Solution |
| Product Degradation During Purification | The oxime bond is generally stable, but prolonged exposure to very harsh pH conditions or high temperatures during purification should be avoided. |
| Inefficient Purification Method | Purification of PEGylated molecules can be challenging. Standard methods include size-exclusion chromatography (SEC), dialysis, or precipitation. For PEGylated proteins, precipitation using a non-polar solvent like diethyl ether can be effective. |
| Formation of E/Z Isomers | The oxime bond can form as a mixture of E/Z isomers, which might lead to peak broadening or splitting during chromatography, giving the impression of a lower yield for a single peak. This is generally not a concern for the functionality of the conjugate. |
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the efficiency of oxime ligation.
Table 1: Effect of pH and Aniline Catalyst on Reaction Rate
| pH | Aniline Concentration | Approximate Rate Increase |
| 7.0 | 100 mM | Up to 40-fold |
| 4.5 | 100 mM | Up to 400-fold |
Table 2: General Reaction Conditions and Stoichiometry
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.5 | Lower end of the range generally leads to faster reactions. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times. |
| This compound Molar Excess | 10 - 50 fold | A higher excess can help to drive the reaction towards completion. |
| Aniline Catalyst Concentration | 10 - 100 mM | Higher concentrations lead to faster reactions. |
Experimental Protocols
General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein
This protocol provides a general guideline. Optimization may be required for your specific application.
-
Reagent Preparation:
-
Dissolve the aldehyde-containing protein in a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF (e.g., 100 mM).
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
If using a catalyst, add an aniline stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted this compound and catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the successful conjugation.
-
Visualizations
Caption: Troubleshooting workflow for low yields.
References
- 1. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound click chemistry reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound, 1919045-02-5 | BroadPharm [broadpharm.com]
- 5. This compound, CAS 1919045-02-5 | AxisPharm [axispharm.com]
Purification strategies for Aminooxy-PEG5-azide labeled proteins
Of course. Here is a technical support center with troubleshooting guides and FAQs for purification strategies for Aminooxy-PEG5-azide labeled proteins.
This guide provides researchers, scientists, and drug development professionals with detailed purification strategies, troubleshooting advice, and frequently asked questions for proteins labeled with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for labeling and purifying proteins using this compound?
A: The process is a multi-step bioconjugation technique. It begins with introducing a carbonyl group (aldehyde or ketone) onto the target protein, often by oxidizing carbohydrate moieties on glycoproteins. The aminooxy group of the linker then reacts with this carbonyl to form a stable oxime bond. This leaves the azide group available for a subsequent bioorthogonal "click chemistry" reaction, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a molecule of interest (e.g., a fluorescent dye, biotin, or drug).[1][2][3] Purification is critical after both the initial azide labeling and the final click chemistry step to remove excess reagents and byproducts.[4]
Q2: Why is purification necessary after the initial labeling with this compound?
A: Purification at this stage is crucial to remove unreacted this compound linker and any reagents used in the preceding step (like sodium periodate for oxidation).[5] Failure to remove the excess azide linker will result in it competing with the azide-labeled protein in the subsequent click chemistry step, leading to consumption of your alkyne-reagent and significantly reduced final conjugate yield.
Q3: What are the primary methods for removing small-molecule reagents like the this compound linker?
A: The most common methods leverage the size difference between the protein and the small-molecule reagents. These include size exclusion chromatography (SEC), desalting columns, dialysis, and ultrafiltration/spin columns. These techniques effectively separate the high-molecular-weight protein from low-molecular-weight contaminants.
Q4: How can I confirm that my protein has been successfully labeled with the azide group?
A: Direct confirmation can be challenging as the azide tag itself is small. The success of the initial labeling is typically validated by the outcome of the subsequent click chemistry reaction. For example, after performing a click reaction with a fluorescent alkyne, you can detect successful labeling by:
-
SDS-PAGE: Observing a shift in the molecular weight of the protein or visualizing the labeled protein via in-gel fluorescence scanning.
-
Western Blotting: Using an antibody that recognizes the clicked-on tag (e.g., an anti-biotin antibody if you used an alkyne-biotin).
-
Mass Spectrometry: To confirm the mass increase corresponding to the linker and any subsequent modifications.
Q5: What is "click chemistry" and which type should I use?
A: Click chemistry refers to a class of highly efficient, specific, and biocompatible reactions. For azide-labeled proteins, the two main types are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very fast and high-yielding reaction but requires a copper(I) catalyst, which can be cytotoxic and may damage proteins.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses a strained cyclooctyne (like DBCO or DIBAC) that reacts with the azide without a catalyst. It is ideal for use in living cells or with copper-sensitive proteins, though the kinetics can be slower than CuAAC.
Troubleshooting Guides
Problem 1: Low or No Final Conjugate Yield
Q: I've completed both labeling steps, but I'm seeing very little of my final desired product. What went wrong?
A: This is a common issue that can arise from several points in the workflow. Use the following guide to pinpoint the problem.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inefficient Carbonyl Generation | If you are labeling a glycoprotein, ensure your oxidation step is effective. Verify the concentration and freshness of your sodium periodate solution. Optimize the reaction time and temperature as recommended in your protocol. |
| Inefficient Aminooxy Labeling | The reaction of the aminooxy group with the carbonyl is pH-dependent. For optimal oxime bond formation, the reaction buffer should be slightly acidic (typically pH 4.5-5.5). Confirm the pH of your reaction buffer. |
| Failure to Remove Excess Azide Linker | Excess this compound from the first step will react with your alkyne probe in the second step, reducing the amount available to react with your protein. Ensure your purification method (e.g., desalting column, dialysis) is sufficient to remove small molecules. Run a buffer-only sample through the purification process to confirm it removes the linker. |
| Suboptimal Click Chemistry Conditions | For CuAAC: Ensure your copper(I) source is fresh and not oxidized. Use a copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and protect your protein. Avoid buffers containing primary amines like Tris, which can inhibit the reaction. For SPAAC: While catalyst-free, these reactions can be slower. Allow for sufficient incubation time (e.g., 16 hours at room temperature or longer at 4°C). |
| Degraded Reagents | Azide and alkyne reagents should be stored properly, protected from light and moisture. Confirm the integrity of your linkers and probes. |
Problem 2: Protein Precipitation or Aggregation
Q: My protein precipitated during the labeling or purification steps. How can I prevent this?
A: Labeling can alter a protein's surface properties, leading to insolubility.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| High Degree of Labeling (DOL) | Attaching too many molecules, especially large or hydrophobic ones (like some fluorescent dyes), can cause precipitation. Reduce the molar ratio of the labeling reagent to the protein in your reaction to achieve a lower DOL. |
| Buffer Incompatibility | The optimal buffer for your protein may not be the optimal buffer for the labeling reaction. After purification, immediately exchange the protein into a buffer known to maintain its stability. |
| Protein Instability | The multiple incubation and purification steps can stress a sensitive protein. Minimize the duration of each step and perform reactions at lower temperatures (e.g., 4°C) if your protein is known to be unstable. |
| Removal of Stabilizers | During buffer exchange or dialysis, crucial stabilizers (e.g., glycerol, specific salts) might be removed. After the final purification, ensure the protein is stored in a buffer containing appropriate stabilizing agents. |
Problem 3: Low Protein Recovery After Purification
Q: I'm losing a significant amount of my protein during the purification steps. What can I do?
A: Low recovery is a frequent challenge, especially with small sample volumes.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Nonspecific Binding to Purification Media | Proteins can adsorb to the resin of desalting columns or the membranes of ultrafiltration devices. Pre-condition the column or membrane by passing a solution of a blocking protein (like BSA) through it, followed by a thorough wash with your buffer. |
| Incorrect Column/Membrane Choice | Ensure the molecular weight cut-off (MWCO) of your dialysis membrane or ultrafiltration device is appropriate. A typical MWCO for retaining an antibody (150 kDa) while removing a small linker (~65 Da for sodium azide) would be 10-30 kDa. For spin columns, choose a regenerated cellulose membrane, which often has lower protein binding. |
| Over-drying During Concentration | If using a vacuum concentrator or over-spinning an ultrafiltration device, your protein can denature and irreversibly bind to the container walls. Monitor the concentration process carefully. |
| Challenging Sample Volume | For very small volumes (~50-100 µL), recovery from dialysis cassettes can be difficult. In these cases, a carefully selected spin desalting column may provide better recovery. |
Data Summary: Purification Method Comparison
The choice of purification method depends on the specific step, sample volume, and required purity. The table below summarizes common techniques for removing small-molecule reagents from protein solutions.
| Purification Method | Principle | Typical Sample Volume | Advantages | Disadvantages |
| Size Exclusion / Desalting Column | Separates molecules based on size. Larger proteins elute first, while smaller molecules are retained. | 50 µL - 5 mL | Fast; high recovery; can be performed under gravity flow or centrifugation. | Potential for sample dilution; risk of nonspecific binding. |
| Dialysis | Uses a semi-permeable membrane to allow small molecules to diffuse out into a larger volume of buffer. | 0.1 mL - 70 mL | Gentle on proteins; handles large volumes well; effective for significant buffer exchange. | Slow (can take many hours); risk of protein loss with small volumes. |
| Ultrafiltration (Spin Columns) | Uses centrifugal force to push buffer and small molecules through a membrane, concentrating the protein. | 100 µL - 20 mL | Fast; simultaneously concentrates the sample and removes contaminants; good for buffer exchange. | Can lead to low recovery due to nonspecific binding to the membrane; risk of protein aggregation at high concentrations. |
| Affinity Chromatography | Uses a specific binding interaction to capture the labeled protein (e.g., biotinylated protein on a streptavidin resin). | 100 µL - 100+ mL | Highly specific for purifying the successfully clicked protein from unlabeled protein and reagents. | Requires the click-conjugate to have an affinity tag; elution conditions can be harsh; resin can be expensive. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This protocol is suitable for purifying 50-200 µL of labeled protein solution.
-
Column Preparation: Invert the spin column several times to resuspend the resin. Remove the top cap, then snap off the bottom tip.
-
Equilibration: Place the column in a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer. Discard the buffer.
-
Washing: Add 500 µL of the desired final buffer (e.g., PBS) to the top of the resin. Centrifuge at 1,500 x g for 2 minutes. Discard the buffer. Repeat this wash step two more times.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply the entire protein sample (e.g., 100 µL) to the center of the resin bed.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes. The purified protein will be collected in the tube. The excess linker and other small molecules will remain in the resin.
-
Confirmation: Proceed with the purified protein to the click chemistry step. Confirm successful purification by analyzing the final clicked product.
Protocol 2: Purification of Biotin-Clicked Proteins via Affinity Chromatography
This protocol assumes the azide-labeled protein has been "clicked" with an alkyne-biotin tag.
-
Resin Preparation: Take a slurry of Neutravidin or Streptavidin agarose resin (e.g., 50 µL of resin for ~5 mg of total protein). Wash the resin three times with PBS containing 0.1% SDS.
-
Binding: Add the cell lysate or protein solution containing the biotin-clicked protein to the washed resin. Incubate for 2 hours at room temperature on a rotator to allow the biotinylated protein to bind.
-
Washing: Pellet the resin by gentle centrifugation (e.g., 1000 x g for 1 minute). Discard the supernatant, which contains unlabeled proteins and excess reagents. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 3x with 1% SDS in PBS.
-
Wash 3x with 6 M urea.
-
Wash 3x with PBS.
-
-
Elution: Elute the bound protein from the resin. This can be done under denaturing conditions by boiling the resin in SDS-PAGE loading buffer at 95°C for 10 minutes. The supernatant will contain the purified protein, ready for analysis by Western blot or mass spectrometry.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for low conjugate yield.
Caption: Logic for selecting the appropriate purification strategy.
References
Technical Support Center: Preventing Aggregation during PEGylation with Aminooxy-PEG5-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with Aminooxy-PEG5-azide.
Troubleshooting Guide
Issue: Significant protein aggregation observed after PEGylation reaction.
Protein aggregation during PEGylation can arise from several factors, including suboptimal reaction conditions, protein instability, and inappropriate reagent concentrations. This guide provides a systematic approach to troubleshoot and mitigate aggregation.
1. Optimization of Reaction Conditions
The pH, temperature, and buffer composition of the PEGylation reaction are critical parameters that influence both the reaction efficiency and protein stability.
-
pH: The formation of an oxime bond between the aminooxy group of the PEG linker and a carbonyl group (aldehyde or ketone) on the protein is most efficient at a slightly acidic to neutral pH.[1] However, the optimal pH for PEGylation must also consider the stability of the protein. A pH close to the protein's isoelectric point (pI) can lead to aggregation due to reduced electrostatic repulsion.[2]
-
Recommendation: Perform trial reactions at a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0) to identify the optimal balance between reaction efficiency and minimal aggregation.
-
-
Temperature: Lowering the reaction temperature can slow down the rate of aggregation, which is often a competing process with PEGylation.
-
Recommendation: Conduct the PEGylation reaction at 4°C or room temperature. While the reaction may proceed slower at 4°C, it can significantly reduce aggregation.
-
-
Buffer Selection: The choice of buffer can impact protein stability. Avoid buffers that may participate in side reactions.
-
Recommendation: Use non-amine containing buffers such as phosphate buffer or acetate buffer.
-
Table 1: Effect of pH on Aggregation
| pH | Reaction Efficiency (%) | Aggregation (%) |
| 5.0 | 65 | 25 |
| 6.0 | 85 | 10 |
| 7.0 | 90 | 5 |
| 8.0 | 80 | 15 |
Note: Data are illustrative and will vary depending on the specific protein.
2. Molar Ratio of this compound to Protein
An excess of the PEG reagent is typically used to drive the reaction to completion. However, a very high molar excess can sometimes lead to increased aggregation.
-
Recommendation: Start with a molar ratio of PEG to protein in the range of 5:1 to 20:1. If aggregation is observed, systematically decrease the molar ratio while monitoring the extent of PEGylation.[3]
Table 2: Effect of Molar Ratio on Aggregation
| PEG:Protein Molar Ratio | PEGylation Yield (%) | Aggregation (%) |
| 5:1 | 70 | 8 |
| 10:1 | 85 | 12 |
| 20:1 | 95 | 20 |
| 50:1 | 95 | 35 |
Note: Data are illustrative and will vary depending on the specific protein.
3. Use of Stabilizing Excipients
The inclusion of stabilizing excipients in the reaction buffer can help prevent protein aggregation.[4]
-
Sugars (e.g., Sucrose, Trehalose): These act as osmoprotectants and stabilize the native protein structure.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and reduce aggregation.
-
Non-ionic Surfactants (e.g., Polysorbate 20): These can prevent surface-induced aggregation.
Table 3: Recommended Concentrations of Stabilizing Excipients
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 50-250 mM | Preferential hydration, stabilization of native state |
| Arginine | 50-100 mM | Suppresses protein-protein interactions |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption |
4. Protein Purity and Concentration
The purity and concentration of the starting protein material are crucial.
-
Recommendation: Ensure the initial protein sample is highly pure and free of pre-existing aggregates. Use size-exclusion chromatography (SEC) to confirm the monomeric state of the protein before PEGylation. High protein concentrations can increase the likelihood of aggregation, so consider performing the reaction at a lower protein concentration if aggregation is a persistent issue.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of PEGylation with this compound?
A1: this compound reacts with a carbonyl group (an aldehyde or a ketone) on a protein to form a stable oxime bond. This reaction is a type of "click chemistry" that is highly specific and can be performed under mild conditions. The azide group on the other end of the PEG linker is available for subsequent conjugation reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).
Q2: How can I introduce a carbonyl group onto my protein for aminooxy-PEGylation?
A2: There are several methods to introduce a carbonyl group onto a protein:
-
Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate can convert the N-terminal serine or threonine to a glyoxylyl group.
-
Enzymatic Modification: Certain enzymes can be used to introduce ketone or aldehyde functionalities onto specific amino acid residues.
-
Chemical Modification of Lysine Residues: Lysine residues can be modified with reagents that introduce a carbonyl group.
Q3: How do I monitor the extent of PEGylation and aggregation?
A3:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The appearance of high molecular weight smears or bands at the top of the gel can indicate aggregation.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to quantify the amount of monomeric PEGylated protein versus aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
Q4: What is the role of the azide group on this compound?
A4: The azide group is a versatile functional group used in "click chemistry." After the initial PEGylation reaction via the aminooxy group, the azide can be used to conjugate other molecules, such as fluorescent dyes, targeting ligands, or other polymers, through reactions like SPAAC with a strained alkyne (e.g., DBCO, BCN).
Experimental Workflow for Aminooxy-PEGylation and Analysis
Caption: A general workflow for protein PEGylation using this compound.
Detailed Experimental Protocols
Protocol 1: General Aminooxy-PEGylation of a Carbonyl-Containing Protein
This protocol provides a starting point for the PEGylation of a protein that has been modified to contain an aldehyde or ketone group.
Materials:
-
Carbonyl-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
This compound
-
Reaction Buffer: 100 mM Phosphate buffer, pH 6.0 (or optimized pH for your protein)
-
Stabilizing excipients (optional): Sucrose, Arginine, Polysorbate 20
-
Quenching solution (optional): 1 M hydroxylamine, pH 7.0
-
Purification column: Size-exclusion chromatography column
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
If desired, add stabilizing excipients to the protein solution at their recommended concentrations.
-
-
PEG Reagent Preparation:
-
Dissolve this compound in the reaction buffer to a final concentration that will achieve the desired molar excess when added to the protein solution.
-
-
PEGylation Reaction:
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at 4°C or room temperature with gentle mixing for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group and the desired degree of PEGylation.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC.
-
(Optional) Once the desired level of PEGylation is reached, the reaction can be quenched by adding an excess of hydroxylamine.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography.
-
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC system with a UV detector
-
SEC column with an appropriate pore size for the expected size of the monomeric and aggregated protein
-
Mobile Phase: A buffer that is compatible with the protein and does not promote aggregation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.
-
Injection: Inject a known concentration of the sample onto the column.
-
Data Acquisition and Analysis:
-
Monitor the elution profile at 280 nm.
-
The monomeric PEGylated protein will elute as a major peak. Aggregates will elute as earlier, smaller peaks.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
-
Logical Relationship of Factors Causing Aggregation
References
Side reactions to consider with Aminooxy-PEG5-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aminooxy-PEG5-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an aminooxy group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3]
-
Aminooxy group: This group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This reaction is a type of "click chemistry" and is highly chemoselective, meaning it proceeds efficiently under mild conditions without interfering with other functional groups typically found in biological molecules.
-
Azide group: This group is used in another type of click chemistry, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole ring.
-
PEG5 spacer: The polyethylene glycol spacer increases the solubility of the molecule in aqueous solutions and adds flexibility.
This combination of features makes this compound a versatile tool for bioconjugation, enabling the linking of a wide variety of molecules, such as proteins, peptides, nucleic acids, and small molecule drugs.
Q2: What are the storage and stability recommendations for this compound?
Aminooxy compounds are known to be reactive and sensitive. It is highly recommended to use this compound immediately upon receipt. If storage is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from moisture. Repeated freeze-thaw cycles should be avoided.
Q3: What are the key reaction chemistries involving this compound?
There are two primary reactions to consider when using this linker:
-
Oxime Ligation: The reaction of the aminooxy group with an aldehyde or ketone. This forms a stable oxime bond.
-
Azide-Alkyne Cycloaddition ("Click Chemistry"): The reaction of the azide group with an alkyne-containing molecule. This can be either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) and results in a stable triazole linkage.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Oxime Ligation Troubleshooting
Problem: Low or no yield of the desired oxime conjugate.
| Possible Cause | Recommended Solution |
| Slow Reaction Rate at Neutral pH | The optimal pH for oxime ligation is slightly acidic (around 4.5), which may not be suitable for all biomolecules. To accelerate the reaction at neutral pH (6.5-7.5), use a nucleophilic catalyst such as aniline or its derivatives (e.g., p-phenylenediamine). |
| Inactive Aminooxy Reagent | The aminooxy group is sensitive and can degrade over time, especially with improper storage. Use a fresh batch of this compound. Confirm the integrity of the reagent before use. |
| Presence of Competing Nucleophiles | Primary amines in your reaction buffer (e.g., Tris) or on your biomolecule can compete with the aminooxy group to form less stable imines (Schiff bases). Use a non-amine-containing buffer such as phosphate, HEPES, or borate. |
| Suboptimal Reactant Concentrations | Low concentrations of either the this compound or the carbonyl-containing molecule will slow down the reaction. If possible, increase the concentration of one or both reactants. |
| Formation of E/Z Isomers | The oxime bond can form as E/Z stereoisomers, which might complicate purification and analysis. These isomers can sometimes be separated by HPLC. For most applications, the presence of both isomers does not affect the conjugate's functionality. |
Problem: Difficulty in purifying the final oxime conjugate.
| Possible Cause | Recommended Solution |
| Excess Unreacted Reagents | Unreacted this compound and other small molecules can be removed using techniques like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) for larger biomolecules. |
| Product Instability | While the oxime bond is generally stable, prolonged exposure to harsh pH conditions during purification should be avoided. Maintain a near-neutral pH whenever possible. |
| Hydrolysis of the Oxime Bond | Oxime bonds are generally stable but can be cleaved under acidic conditions. Avoid low pH buffers during purification and storage if cleavage is a concern. |
Azide-Alkyne "Click Chemistry" Troubleshooting
Problem: Low yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Possible Cause | Recommended Solution |
| Copper (I) Oxidation | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state. The use of a copper-coordinating ligand, such as THPTA, can also protect the copper and accelerate the reaction. |
| Interference from Other Functional Groups | Although click chemistry is highly bioorthogonal, some functional groups can interfere. For example, thiols can coordinate with copper, inhibiting the reaction. If your biomolecule contains free thiols, consider using a copper-free click chemistry method like SPAAC. |
| Inappropriate Ligand Concentration | An excess of the copper-coordinating ligand can sometimes slow down the reaction. The optimal ligand-to-copper ratio should be determined empirically, but a 5:1 ratio is a common starting point. |
Problem: Cell toxicity or protein damage during CuAAC.
| Possible Cause | Recommended Solution |
| Cytotoxicity of Copper | Copper ions can be toxic to living cells. Minimize the reaction time and the concentration of the copper catalyst. Ensure thorough removal of the copper catalyst after the reaction. |
| Reactive Oxygen Species (ROS) Formation | The combination of copper and a reducing agent can generate reactive oxygen species, which can damage biomolecules. The use of a copper-chelating ligand can help mitigate this by protecting the biomolecule from oxidation. |
| Alternative Reaction: SPAAC | For applications in living systems or with sensitive biomolecules, consider using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC does not require a copper catalyst and is therefore more biocompatible. This involves reacting the azide with a strained alkyne, such as DBCO or BCN. |
Experimental Protocols & Workflows
General Workflow for Bioconjugation using this compound
Caption: General experimental workflow for a two-step bioconjugation using this compound.
Protocol 1: Oxime Ligation with a Peptide
This protocol describes the conjugation of this compound to a peptide containing an aldehyde group.
Materials:
-
Peptide with an aldehyde functional group
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0
-
Catalyst Stock: 100 mM Aniline in DMSO
-
Quenching Solution: 1 M Glycine
-
Purification: RP-HPLC
Procedure:
-
Dissolve the aldehyde-containing peptide in the reaction buffer to a final concentration of 1 mM.
-
Dissolve this compound in the reaction buffer to a final concentration of 5 mM (5-fold molar excess).
-
Add the this compound solution to the peptide solution.
-
Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, add the quenching solution to consume any unreacted aldehyde groups.
-
Purify the resulting conjugate by RP-HPLC.
-
Characterize the final product by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule (such as the product from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO4) stock: 20 mM in water
-
THPTA ligand stock: 50 mM in water
-
Sodium Ascorbate stock: 100 mM in water (prepare fresh)
-
Purification: Size-Exclusion Chromatography (SEC)
Procedure:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 100 µM.
-
Dissolve the alkyne-containing molecule in the reaction buffer to a final concentration of 200 µM (2-fold molar excess).
-
In a separate tube, prepare the copper(I) catalyst by mixing the CuSO4 stock and the THPTA ligand stock in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the alkyne-containing molecule to the azide-functionalized biomolecule solution.
-
Add the pre-mixed copper catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate using SEC to remove unreacted reagents and the copper catalyst.
-
Analyze the final conjugate by SDS-PAGE and mass spectrometry.
Logical Flow for Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in reactions involving this compound.
References
How to improve the solubility of Aminooxy-PEG5-azide conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Aminooxy-PEG5-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker molecule used in bioconjugation. It contains an aminooxy group, an azide group, and a five-unit polyethylene glycol (PEG) spacer. The PEG spacer is hydrophilic and is designed to increase the aqueous solubility of the molecule it is attached to.[1][2] Generally, it is soluble in water and other polar aprotic solvents.
Q2: In which organic solvents is this compound soluble?
This compound and similar short-chain PEG conjugates are generally soluble in a range of polar aprotic organic solvents. These include, but are not limited to:
-
Dimethyl sulfoxide (DMSO)[3]
-
Dimethylformamide (DMF)[4]
-
Dichloromethane (DCM)[4]
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Q3: Why is my this compound conjugate poorly soluble in aqueous solutions despite the PEG spacer?
While the PEG5 spacer enhances hydrophilicity, the overall solubility of the conjugate is also heavily influenced by the properties of the molecule it is attached to (e.g., a protein, peptide, or small molecule). If the conjugated molecule is highly hydrophobic, it can significantly reduce the overall aqueous solubility of the conjugate. Other factors such as pH, temperature, and concentration can also play a crucial role.
Q4: Can the aminooxy or azide functional groups affect the solubility?
Yes, the terminal functional groups can influence solubility. The aminooxy group, being basic, can be protonated at acidic pH, which can affect its interaction with the solvent and other molecules. The azide group is generally considered to be relatively non-polar. The overall charge and polarity of the conjugate, influenced by these groups and the conjugated molecule, will determine its solubility in a given solvent.
Troubleshooting Guide
Issue 1: The this compound conjugate is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the buffer can significantly impact the solubility of molecules containing ionizable groups like the aminooxy group. For molecules with basic groups, solubility is often higher at a lower pH where the group is protonated. Conversely, for acidic molecules, a higher pH may be required. |
| High Concentration | You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit in the chosen buffer. |
| Low Temperature | The dissolution of some compounds can be an endothermic process, meaning that solubility increases with temperature. |
| Hydrophobic Nature of Conjugated Molecule | If the molecule conjugated to the this compound is highly hydrophobic, it may lead to aggregation and poor solubility in aqueous solutions. |
Issue 2: The conjugate precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Change in Buffer Composition or pH | A change in the experimental conditions, such as the addition of other reagents or a shift in pH, can alter the solubility of the conjugate. |
| Temperature Fluctuation | A decrease in temperature can cause a compound to precipitate if the solution is near its saturation point. |
| Enzymatic Cleavage or Degradation | If the conjugate is not stable under the experimental conditions, its degradation could lead to the formation of less soluble products. |
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound and Structurally Similar Compounds
| Compound | Solvent | Solubility |
| This compound | Water/Aqueous Buffers | Expected to be soluble |
| DMSO, DMF, DCM, THF, ACN | Soluble | |
| Azide-PEG-Thiol | Water, Chloroform, DMSO | 10 mg/mL |
| t-Boc-Aminooxy-PEG2-amine | Water, DMSO, DMF, DCM | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
-
Initial Solvent Selection: Start by attempting to dissolve a small amount of the conjugate in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Vortexing: Vortex the solution for 30-60 seconds.
-
Sonication: If the conjugate does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Observation: Visually inspect the solution for any remaining particulate matter.
Protocol 2: Improving Solubility with Co-solvents
If the conjugate remains insoluble in the aqueous buffer, the use of a water-miscible organic co-solvent can be effective.
-
Co-solvent Selection: Choose a co-solvent in which the conjugate is known to be soluble, such as DMSO or DMF.
-
Initial Dissolution: Dissolve the conjugate in a minimal amount of the chosen co-solvent (e.g., 10-50 µL).
-
Titration into Aqueous Buffer: Slowly add the aqueous buffer dropwise to the co-solvent solution while gently vortexing.
-
Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. Be mindful that the final concentration of the organic co-solvent should be compatible with your downstream application.
Protocol 3: pH Adjustment to Enhance Solubility
For conjugates where the attached molecule has ionizable groups, adjusting the pH can significantly improve solubility.
-
Determine the pKa: If known, identify the pKa of the ionizable groups on your conjugated molecule.
-
Acidic or Basic Adjustment:
-
For molecules with basic groups, try lowering the pH of the buffer (e.g., using a citrate buffer at pH 5-6).
-
For molecules with acidic groups, try increasing the pH of the buffer (e.g., using a carbonate buffer at pH 8-9).
-
-
Dissolution Test: Attempt to dissolve the conjugate in the pH-adjusted buffer following Protocol 1.
Protocol 4: The Effect of Temperature on Dissolution
-
Gentle Warming: If the conjugate is not dissolving at room temperature, try warming the solution to 30-40°C. Caution: Ensure that the elevated temperature will not degrade your conjugate or other components of your experiment.
-
Stirring: While warming, gently stir the solution to aid dissolution.
-
Cooling: Once dissolved, allow the solution to slowly cool to room temperature. Be aware that some compounds may precipitate out of solution upon cooling if they are supersaturated.
Mandatory Visualizations
References
Technical Support Center: Post-Reaction Purification of Bioconjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Aminooxy-PEG5-azide following a bioconjugation reaction. Below you will find troubleshooting advice and frequently asked questions to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: The removal of unreacted reagents is a critical step in producing a well-defined bioconjugate. Excess this compound can interfere with downstream applications by competing for binding sites in subsequent reactions (e.g., click chemistry). Furthermore, for therapeutic applications, residual small molecule linkers can be immunogenic or cause off-target effects. Effective purification ensures a homogenous product with a specific drug-to-antibody ratio (DAR) and a favorable safety profile.[1][2]
Q2: What are the primary methods for removing small molecule linkers like this compound from my much larger bioconjugate?
A2: The most common and effective purification strategies leverage the significant size difference between your bioconjugate (e.g., an antibody or large protein) and the small this compound linker (Molecular Weight: 322.36 g/mol ).[3] The primary methods include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius.[4][5]
-
Dialysis/Tangential Flow Filtration (TFF): Membrane-based techniques that allow for the exchange of buffer and removal of small molecules based on a molecular weight cut-off (MWCO).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A chromatography method that separates molecules based on their hydrophobicity.
Q3: How do I choose the most appropriate purification method for my experiment?
A3: The choice of method depends on several factors including the scale of your reaction, the required purity of your final product, and the equipment available in your laboratory.
-
For high-resolution separation and analytical assessment of purity, SEC is often the preferred method.
-
For larger scale purifications and buffer exchange, TFF is a scalable and efficient option.
-
Dialysis is a simple and effective method for small-scale experiments where time is not a critical factor.
-
RP-HPLC is suitable for purifying bioconjugates that are stable in the presence of organic solvents and offers high resolution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity of Final Bioconjugate | Incomplete removal of excess linker. | * SEC: Ensure the column is properly packed and calibrated. Optimize the flow rate for better resolution. * Dialysis/TFF: Use a membrane with an appropriate MWCO (e.g., 10-30 kDa for antibodies) and perform multiple buffer exchanges. * RP-HPLC: Optimize the gradient elution to achieve better separation between the bioconjugate and the linker. |
| Low Yield of Bioconjugate | Non-specific binding to the chromatography resin or membrane. | * SEC/HIC: Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the buffers to minimize hydrophobic interactions. * All Methods: Ensure the pH of the buffers is appropriate to maintain the stability and solubility of your bioconjugate. |
| Presence of Aggregates in Final Product | Harsh purification conditions (e.g., organic solvents in RP-HPLC, high pressure in chromatography). | * SEC: This method is effective at removing existing aggregates. * Method Selection: If aggregation is a persistent issue, consider milder techniques like SEC or dialysis over RP-HPLC. |
| Difficulty Separating Linker from a Small Bioconjugate (e.g., a peptide) | The size difference between the bioconjugate and the linker is not significant enough for efficient separation by SEC or dialysis. | * RP-HPLC: This method relies on differences in hydrophobicity rather than size and may provide better separation. * Reaction Stoichiometry: Optimize the reaction to use a smaller excess of the PEG linker to minimize the amount that needs to be removed. |
Quantitative Data Summary
The following table provides a general comparison of the common purification methods for the removal of excess this compound. The actual performance may vary depending on the specific bioconjugate and experimental conditions.
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Yield | Scalability | Key Advantage |
| Size Exclusion Chromatography (SEC) | Molecular Size | >98% | 80-95% | Low to Medium | High resolution, also removes aggregates |
| Dialysis / TFF | Molecular Weight Cut-Off | >95% | >90% | High | Simple, scalable, and good for buffer exchange |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >99% | 70-90% | Low to Medium | Very high resolution for molecules with different polarities |
Experimental Protocols & Workflows
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for the high-resolution purification of bioconjugates and the removal of small molecules like this compound.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your bioconjugate. For antibodies (e.g., IgG, ~150 kDa), a resin with an exclusion limit well above this size is suitable.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your bioconjugate and downstream applications (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the desired flow rate.
-
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the column. The bioconjugate will elute first in the void volume or early fractions, while the smaller this compound will be retained longer and elute in later fractions.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm for the protein and potentially a lower wavelength for the linker if it has a chromophore.
-
Purity Analysis: Pool the fractions containing the purified bioconjugate and analyze for purity using SDS-PAGE, HPLC, or mass spectrometry.
Workflow Diagram:
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Aminooxy-PEG5-azide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of chemical linkers is paramount to ensure the efficacy, safety, and reproducibility of the final conjugate. Aminooxy-PEG5-azide is a heterobifunctional linker that provides a flexible, hydrophilic polyethylene glycol (PEG) spacer, an aminooxy group for reaction with carbonyls (aldehydes and ketones), and an azide group for click chemistry. Mass spectrometry (MS) stands as an indispensable analytical tool for verifying the molecular weight and purity of such critical reagents.
This guide provides an objective comparison of the mass spectrometry characterization of this compound against common alternatives, supported by expected experimental data and detailed protocols. The primary method discussed is Electrospray Ionization Mass Spectrometry (ESI-MS), which is exceptionally well-suited for analyzing discrete, small-molecule PEG linkers.
Performance Comparison: Molecular Weight Verification
The fundamental role of mass spectrometry in quality control is the confirmation of the compound's molecular weight. For discrete PEG linkers like this compound, high-resolution mass spectrometry can precisely confirm the monoisotopic mass. During ESI-MS analysis, molecules are often ionized through the addition of a proton ([M+H]⁺) or other cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[1][2][3] Verifying the mass-to-charge ratio (m/z) of these adducts provides high confidence in the identity and purity of the linker.
The following table summarizes the theoretical monoisotopic mass and the expected m/z values for common adducts of this compound and selected alternatives.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Expected m/z [M+Na]⁺ | Expected m/z [M+NH₄]⁺ |
| This compound | C₁₂H₂₆N₄O₆ | 322.1856 | 323.1929 | 345.1748 | 340.2194 |
| Aminooxy-PEG3-azide | C₈H₁₈N₄O₄ | 234.1328 | 235.1401 | 257.1220 | 252.1666 |
| Azido-PEG5-amine | C₁₂H₂₆N₄O₅ | 306.1903 | 307.1976 | 329.1795 | 324.2241 |
| Azido-PEG5-NHS ester | C₁₇H₂₈N₄O₉ | 432.1856 | 433.1929 | 455.1748 | 450.2194 |
Data sourced from product specifications and calculated theoretical masses.[4][5]
Experimental Protocols
A robust and reproducible mass spectrometry workflow is critical for the accurate characterization of PEG linkers. Below is a generalized protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Sample Preparation
Proper sample preparation is key to acquiring high-quality mass spectra.
-
Stock Solution: Prepare a stock solution of the this compound linker at a concentration of 1 mg/mL. A suitable solvent is a 1:1 mixture of acetonitrile (ACN) and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 5-10 µM. The diluent should be the initial mobile phase of the liquid chromatography method (e.g., 95% Water/5% ACN with 0.1% formic acid) to ensure good peak shape.
Liquid Chromatography (LC) Method
LC is used to separate the analyte from potential impurities and salts before it enters the mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer (MS) Settings
These settings are typical for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: Scan from 100 to 1000 m/z to cover the expected adducts.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the expected m/z values corresponding to the protonated molecule and its sodium and/or ammonium adducts. High mass accuracy instruments (e.g., TOF, Orbitrap) should yield observed masses within 5 ppm of the theoretical values.
Visualization of Experimental Workflow
A clear understanding of the analytical process is essential. The following diagram illustrates the typical workflow for the characterization of a bifunctional PEG linker like this compound by LC-MS.
Caption: Experimental workflow for MS analysis of this compound.
References
A Head-to-Head Comparison: Aminooxy-PEG5-azide Versus Other PEG Linkers for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of a linker molecule is critical to the success of creating stable and effective conjugates for therapeutics, diagnostics, and research. Among the diverse array of available options, polyethylene glycol (PEG) linkers are widely favored for their ability to improve solubility, reduce immunogenicity, and enhance the pharmacokinetic properties of biomolecules.[1][2][3] This guide provides an in-depth comparison of Aminooxy-PEG5-azide, a heterobifunctional linker, with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.
This compound is a versatile PEG linker featuring two distinct reactive groups: an aminooxy group and an azide group. This unique structure allows for a two-step, orthogonal conjugation strategy. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a reaction known as oxime ligation. Concurrently, the azide group can participate in "click chemistry," most notably the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO, or the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, to form a highly stable triazole linkage.
Comparative Analysis of PEG Linker Chemistries
The selection of a PEG linker is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the overall properties of the final conjugate. Below is a comparative overview of this compound and other prevalent PEG linkers.
| Linker Type | Reactive Group(s) | Target Functional Group(s) | Resulting Linkage | Key Characteristics |
| This compound | Aminooxy, Azide | Aldehyde/Ketone, Alkyne/Strained Alkyne | Oxime, Triazole | Versatile & Orthogonal: Enables sequential or dual conjugation. High Stability: Both oxime and triazole linkages are highly stable under physiological conditions. |
| NHS Ester-PEG | N-hydroxysuccinimide Ester | Primary Amines (e.g., Lysine residues) | Amide | Widely Used: Common strategy for protein labeling. Stable Bond: Forms a stable amide bond. Potential for Heterogeneity: Can react with multiple lysine residues, leading to a heterogeneous product. |
| Maleimide-PEG | Maleimide | Thiols (e.g., Cysteine residues) | Thioether | Site-Specific: Can target specific cysteine residues for more homogeneous conjugates. Stable Bond: Forms a stable thioether linkage. Potential for Instability: The thioether bond can undergo retro-Michael addition, leading to linker exchange. |
| Alkyne/DBCO-PEG | Alkyne or Dibenzocyclooctyne | Azide | Triazole | Click Chemistry: Highly efficient and bioorthogonal reaction. High Stability: Forms a very stable triazole ring. Copper-Free Option: DBCO linkers enable SPAAC, avoiding cytotoxic copper catalysts. |
| Hydrazide-PEG | Hydrazide | Aldehyde/Ketone | Hydrazone | pH-Sensitive: Hydrazone bond is reversible under acidic conditions, which can be advantageous for drug delivery. Less Stable: Generally less stable than oxime bonds at physiological pH. |
Impact of PEG Linker Properties on Antibody-Drug Conjugate (ADC) Performance
In the context of antibody-drug conjugates (ADCs), the linker plays a pivotal role in determining the efficacy, safety, and pharmacokinetic profile of the therapeutic. The length and hydrophilicity of the PEG chain are critical parameters.
Influence of PEG Linker Length on ADC Pharmacokinetics
Longer PEG chains generally increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
| PEG Linker Length | Effect on Plasma Half-Life | Reference Study |
| No PEG | Baseline | Affibody-MMAE Conjugate |
| 4 kDa PEG | 2.5-fold increase | Affibody-MMAE Conjugate |
| 10 kDa PEG | 11.2-fold increase | Affibody-MMAE Conjugate |
Influence of PEG Linker Length on ADC In Vitro Cytotoxicity
While longer PEG linkers can improve pharmacokinetics, they may also introduce steric hindrance that can negatively impact the binding affinity and in vitro cytotoxicity of the conjugate.
| PEG Linker Length | Effect on In Vitro Cytotoxicity (IC50) | Reference Study |
| No PEG | Baseline | Affibody-MMAE Conjugate |
| 4 kDa PEG | 4.5-fold reduction | Affibody-MMAE Conjugate |
| 10 kDa PEG | 22-fold reduction | Affibody-MMAE Conjugate |
It is important to note that the optimal PEG linker length is context-dependent and needs to be empirically determined for each specific antibody-payload combination.
Key Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key bioconjugation reactions.
Protocol 1: Two-Step Orthogonal Conjugation using this compound
This protocol describes the sequential conjugation of two different molecules to a central scaffold using this compound.
Step 1: Oxime Ligation
-
Preparation of Aldehyde/Ketone-containing Molecule: If the target molecule does not have a native aldehyde or ketone group, one can be introduced through methods such as periodate oxidation of carbohydrate moieties on a glycoprotein.
-
Reaction: Dissolve the aldehyde/ketone-containing molecule and a molar excess of this compound in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can be accelerated by the addition of a catalyst such as aniline, although newer, more efficient and less toxic catalysts like m-phenylenediamine are available.
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of DBCO-containing Molecule: The second molecule to be conjugated should be functionalized with a DBCO group.
-
Reaction: Add a molar excess of the DBCO-containing molecule to the purified oxime-linked conjugate from Step 1.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C.
-
Purification: Purify the final conjugate using SEC or another appropriate chromatographic method.
-
Characterization: Confirm the final conjugate structure and purity using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: NHS Ester-PEG Conjugation to a Protein
This protocol outlines the labeling of primary amines on a protein with an NHS ester-PEG linker.
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.
-
Linker Preparation: Immediately before use, dissolve the NHS ester-PEG linker in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the linker solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS).
-
Purification: Remove unreacted linker by dialysis or gel filtration.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the logical flow of the experimental workflows described above.
Caption: Workflow for Oxime Ligation.
References
A Comparative Guide to Bioorthogonal Linkers: Aminooxy-PEG5-azide vs. DBCO and BCN in Click Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal linker is a critical decision that can significantly impact the success of bioconjugation, drug delivery, and molecular imaging studies. This guide provides an objective, data-driven comparison of three popular click chemistry linkers: Aminooxy-PEG5-azide, Dibenzocyclooctyne (DBCO), and Bicyclononyne (BCN). We will delve into their reaction kinetics, stability, and experimental considerations to empower you to make an informed choice for your specific application.
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding. Within this toolbox, strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation have emerged as leading strategies for covalently linking molecules in complex biological environments. DBCO and BCN are strained cyclooctynes that readily react with azides via SPAAC, a copper-free click reaction. In contrast, this compound participates in oxime ligation, reacting with aldehydes or ketones to form a stable oxime bond. This guide will compare the performance of these linkers, providing a comprehensive overview to aid in experimental design.
Performance Comparison: Reaction Kinetics and Stability
The efficiency and robustness of a linker are paramount for successful bioconjugation. Key performance indicators include the speed of the reaction (kinetics) and the durability of the resulting covalent bond (stability) under physiological conditions.
Reaction Kinetics
The speed of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often crucial for applications in living systems where time and concentration are limiting factors.
Strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO linkers is renowned for its rapid kinetics, generally exhibiting higher reaction rates compared to BCN.[1] This is attributed to the greater ring strain in the DBCO molecule.[1] However, the steric environment of the azide can influence these rates. For instance, while DBCO reacts faster with primary and secondary azides, its reactivity can decrease with bulkier tertiary azides, where the less hindered BCN may perform more consistently.[1]
Oxime ligation, the reaction involving the aminooxy group, is generally considered to have slower kinetics compared to SPAAC reactions.[2] The rate of oxime formation is pH-dependent and can be accelerated by catalysts such as aniline or its derivatives.[3] While specific second-order rate constants for this compound under comparable conditions are not as widely reported in direct comparative studies with DBCO and BCN, the general consensus is that SPAAC reactions offer a significant kinetic advantage.
| Linker/Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO (SPAAC) | Strained Alkyne + Azide | 10⁻¹ - 1 | Catalyst-free and very fast. The rate is dependent on the structure of the strained alkyne. |
| BCN (SPAAC) | Strained Alkyne + Azide | 10⁻³ - 10⁻¹ | Catalyst-free, with kinetics generally slower than DBCO. |
| Aminooxy (Oxime Ligation) | Aminooxy + Aldehyde/Ketone | 10⁻³ - 10⁰ | Catalyst-free, but generally slower than SPAAC. The reaction rate is pH-dependent and can be accelerated by catalysts. |
Note: The provided rate constants are typical ranges and can vary depending on the specific reactants, solvent, temperature, and presence of catalysts.
Linkage Stability
The stability of the newly formed covalent bond is critical for the integrity of the bioconjugate, especially for in vivo applications where it is exposed to various physiological conditions.
The triazole linkage formed through SPAAC (with DBCO and BCN) is known for its exceptional stability. It is resistant to hydrolysis and enzymatic degradation. However, a key difference between DBCO and BCN lies in their stability in the presence of thiols, such as the abundant intracellular antioxidant glutathione (GSH). BCN linkers have demonstrated significantly greater stability in the presence of thiols compared to DBCO linkers. This makes BCN a more suitable choice for intracellular applications or when working with molecules in a reducing environment.
The oxime bond formed from the reaction of an aminooxy group is also known for its high hydrolytic stability, being significantly more stable than the related hydrazone linkage. Studies have shown that oxime linkages are stable across a range of pH values. While direct quantitative comparisons of thiol stability with the triazole linkage are limited, the primary stability concern for oximes is acid-catalyzed hydrolysis, though the rate is very slow at neutral pH.
| Linker | Resulting Linkage | Hydrolytic Stability | Thiol Stability |
| DBCO | Triazole | High | Less stable in the presence of thiols (e.g., GSH) |
| BCN | Triazole | High | More stable in the presence of thiols compared to DBCO |
| Aminooxy | Oxime | High, more stable than hydrazones | Generally stable, but can be susceptible to cleavage by aromatic thiols under specific conditions |
Experimental Protocols
To facilitate the selection and application of these linkers, we provide generalized experimental protocols for bioconjugation.
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO or BCN Linkers
This protocol outlines a general procedure for conjugating an azide-containing molecule to a DBCO or BCN-functionalized molecule.
Materials:
-
Azide-functionalized molecule
-
DBCO or BCN functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or other suitable buffer
-
Anhydrous DMF or DMSO (for dissolving reagents)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the DBCO or BCN functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve the azide-containing molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the DBCO or BCN stock solution to the solution of the azide-containing molecule. A 1.5 to 5-fold molar excess of the cyclooctyne reagent over the azide is commonly used. The final concentration of the organic solvent should typically not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted DBCO or BCN reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with the appropriate buffer.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC). The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at ~309 nm for DBCO.
-
Protocol 2: General Procedure for Oxime Ligation using this compound
This protocol describes the conjugation of a molecule containing an aldehyde or ketone group to this compound.
Materials:
-
Aldehyde or ketone-functionalized molecule
-
This compound
-
Reaction Buffer: PBS pH 7.4 or a slightly acidic buffer (e.g., acetate buffer, pH 4.5-6.5) for potentially faster reaction rates.
-
Anhydrous DMF or DMSO (for dissolving reagents)
-
(Optional) Aniline or m-phenylenediamine (mPDA) as a catalyst.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in water, DMF, or DMSO.
-
Dissolve the aldehyde or ketone-functionalized molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the carbonyl-containing molecule. A 10 to 50-fold molar excess of the aminooxy reagent is often used.
-
(Optional) If a catalyst is used, add aniline or mPDA to the reaction mixture (typically 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or SEC to remove excess aminooxy reagent and catalyst.
-
-
Characterization:
-
Confirm the formation of the oxime linkage and the purity of the conjugate using appropriate analytical methods such as mass spectrometry and HPLC.
-
Visualizing the Chemistries
To better understand the underlying mechanisms and workflows, the following diagrams created using Graphviz illustrate the key concepts.
Caption: Chemical reactions of SPAAC and Oxime Ligation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
A Comparative Guide to Aminooxy-PEG5-Azide Labeling Efficiency
The heterobifunctional linker, Aminooxy-PEG5-azide, provides a versatile tool for researchers in drug development and proteomics, enabling a two-step, orthogonal labeling strategy. This guide offers a quantitative comparison of the efficiencies of the two key reactions it facilitates: the aminooxy reaction (oxime ligation) and the azide reaction (click chemistry). Experimental data and protocols are provided to assist in selecting the optimal bioconjugation strategy.
The this compound linker allows for the sequential or simultaneous conjugation of two different molecules. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, a common method for labeling glycoproteins after periodate oxidation of their sialic acid residues. The azide group participates in highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.
Quantitative Comparison of Labeling Chemistries
The choice between oxime ligation and click chemistry depends on the specific application, the nature of the biomolecules involved, and the desired reaction conditions. The following tables summarize the key quantitative parameters for each method.
| Parameter | Oxime Ligation | CuAAC | SPAAC |
| Second-Order Rate Constant | 10⁻³ - 10³ M⁻¹s⁻¹[1] | 10 - 10⁴ M⁻¹s⁻¹[2] | ~100-fold slower than CuAAC[2][3] |
| Typical Yield | High (~81% for glycosylated proteins)[4] | Nearly quantitative | High, often with simple purification |
| Biocompatibility | High; catalyst can be toxic at high concentrations. | Limited in vivo due to copper catalyst toxicity | High; no metal catalyst required |
| Reaction pH | Optimal at pH 4-5, can be performed at neutral pH with a catalyst | Wide range, often near neutral | Physiological conditions |
| Catalyst Required | Aniline or its derivatives (e.g., p-phenylenediamine) | Copper (I) | None (driven by ring strain) |
Experimental Workflows and Decision Making
The selection of a labeling strategy often involves a trade-off between reaction speed, biocompatibility, and the need for catalysts. The following diagram illustrates a typical decision-making workflow for a researcher.
Detailed Experimental Protocols
Below are representative protocols for the key labeling reactions involving this compound.
Protocol 1: Aminooxy Labeling of Glycoproteins (Oxime Ligation)
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, which then react with the aminooxy group.
-
Preparation of Antibody Solution : Dissolve the antibody in 1X PBS buffer to a concentration of 20-100 µM (3-15 mg/mL for IgG).
-
Oxidation of Carbohydrate Groups :
-
Prepare a 100 mM sodium periodate (NaIO₄) stock solution in dH₂O.
-
To the antibody solution, add 1/10 volume of 10X reaction buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5) and 1/10 volume of the NaIO₄ stock solution.
-
Incubate for 10 minutes at room temperature or 30 minutes on ice.
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.
-
-
Labeling Reaction :
-
Prepare a 5 mM stock solution of the aminooxy-containing reagent (e.g., this compound) in water, DMSO, or DMF.
-
Add 50 molar equivalents of the aminooxy reagent to the oxidized antibody solution.
-
To accelerate the reaction, an aniline-based catalyst can be added.
-
Incubate for 2 hours at room temperature.
-
-
Purification : Separate the labeled protein from the free dye/linker using methods such as ultrafiltration or size exclusion chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling an alkyne-modified biomolecule with an azide-containing reagent like this compound.
-
Preparation of Stock Solutions :
-
Prepare a 100 mM CuSO₄ solution in water.
-
Prepare a 200 mM solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate, in water.
-
Dissolve the alkyne-labeled biomolecule and the azide-containing reagent in an appropriate buffer or solvent.
-
-
Complex Formation : Mix the CuSO₄ and ligand solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction :
-
In a reaction tube, combine the alkyne-modified biomolecule with the azide-containing reagent (a molar excess of the azide is common, e.g., 1:4 to 1:10).
-
Add the pre-formed Cu(I)/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification : Purify the conjugated product to remove the catalyst and excess reagents, for example, by dialysis or chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC avoids the use of a copper catalyst, making it ideal for applications in living systems. The reaction relies on the use of a strained cyclooctyne.
-
Reagent Preparation :
-
Dissolve the azide-containing biomolecule (e.g., labeled with this compound) in a biocompatible buffer (e.g., PBS).
-
Dissolve the strained alkyne (e.g., DBCO, BCN) derivative in a compatible solvent like DMSO.
-
-
Labeling Reaction :
-
Add the strained alkyne solution to the solution containing the azide-modified biomolecule. The stoichiometry will depend on the specific reactants and desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne and the concentrations of the reactants.
-
-
Purification : The purification method will depend on the nature of the labeled molecule and the application. For cell labeling, washing steps may be sufficient. For in vitro conjugations, chromatography may be necessary.
Workflow for a Two-Step Labeling using this compound
The following diagram illustrates a logical workflow for a two-step conjugation using the bifunctional linker.
References
In vitro and in vivo stability of the oxime linkage from Aminooxy-PEG5-azide
For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugates is a critical parameter influencing efficacy and safety. This guide provides a detailed comparison of the in vitro and in vivo stability of the oxime linkage, particularly that formed from reagents like Aminooxy-PEG5-azide, against other common bioconjugation chemistries. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate linkers for therapeutic and diagnostic applications.
The oxime linkage, formed by the reaction of an aminooxy group with an aldehyde or ketone, is renowned for its high stability, making it a popular choice in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapies.[1] The this compound linker provides a versatile platform, incorporating a stable oxime bond for conjugation and an azide handle for further modification via click chemistry.[2]
Quantitative Comparison of Linkage Stability
The stability of a linkage is often assessed by its half-life (t½) under various conditions, such as different pH values and in biological matrices like plasma or serum. A longer half-life indicates greater stability. The following tables summarize the available quantitative data for oxime linkages and compare them with other common bioconjugation bonds.
Table 1: In Vitro Stability of Oxime Linkage Compared to Hydrazone Linkage
| Linkage Type | Condition | Half-life (t½) | Reference |
| Oxime | pD 7.0 | Hydrolysis rate constant is ~600-fold lower than methylhydrazone | [3] |
| Methylhydrazone | pD 7.0 | - | [3] |
| Acetylhydrazone | pD 7.0 | Hydrolysis rate constant is ~300-fold lower for oxime | [3] |
| Semicarbazone | pD 7.0 | Hydrolysis rate constant is ~160-fold lower for oxime | |
| Oxime | Aqueous Solution | 10² to 10³-fold more resistant to hydrolysis than analogous hydrazones |
Table 2: General In Vitro and In Vivo Stability Comparison of Common Bioconjugation Linkages
| Linkage Type | Formation Chemistry | In Vitro Stability (Physiological pH) | In Vivo Stability & Cleavage Mechanisms |
| Oxime | Aminooxy + Aldehyde/Ketone | Very High . Stable under mildly acidic conditions. | Considered Stable . Can be metabolized, as evidenced by the identification of metabolites from an oxime-linked ADC in vivo. |
| Hydrazone | Hydrazine + Aldehyde/Ketone | Moderate. Less stable than oximes, especially at acidic pH. | Susceptible to hydrolysis, which can be advantageous for controlled drug release. |
| Thioether (from Maleimide) | Thiol + Maleimide | Initially stable, but the resulting succinimide ring can undergo hydrolysis, which stabilizes the linkage. | Susceptible to retro-Michael reaction leading to cleavage, especially in the presence of endogenous thiols like albumin and glutathione. Half-lives can be on the order of days. |
| Amide | Carboxylic Acid + Amine | Extremely High . Half-life of ~600 years in neutral solution. | Generally stable, but can be cleaved by proteases in vivo. |
| Triazole (from Click Chemistry) | Azide + Alkyne | Very High . Considered a very robust and stable linkage. | Highly stable in vivo and generally not susceptible to enzymatic cleavage. |
| Disulfide | Thiol + Thiol | Stable in oxidizing environments. | Readily cleaved in the reducing environment inside cells (e.g., by glutathione), a property often exploited for intracellular drug release. |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of bioconjugates. Below are generalized methodologies for key in vitro and in vivo stability assays.
In Vitro Hydrolytic Stability Assay
This protocol is designed to assess the stability of the linkage in buffered solutions at different pH values.
Objective: To determine the rate of hydrolysis of the bioconjugate linkage at various pH levels.
Methodology:
-
Preparation of Buffers: Prepare a series of deuterated buffers (e.g., phosphate-buffered saline) with a range of pD values (e.g., 5.0, 7.0, 9.0) to mimic different physiological and lysosomal environments.
-
Sample Preparation: Dissolve the bioconjugate in each of the deuterated buffers to a final concentration suitable for NMR analysis (e.g., 1-10 mg/mL).
-
Incubation: Incubate the samples at a constant temperature, typically 37°C.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 6, 24, 48, 72 hours).
-
Data Analysis: Monitor the appearance of signals corresponding to the cleaved products and the disappearance of signals from the intact conjugate. Integrate the relevant peaks to determine the percentage of intact conjugate remaining over time. Calculate the first-order rate constant (k) and the half-life (t½ = 0.693/k) for the hydrolysis at each pD.
In Vitro Plasma/Whole Blood Stability Assay
This assay provides a more physiologically relevant assessment of stability by including plasma proteins and other blood components.
Objective: To evaluate the stability of the bioconjugate in the presence of biological components.
Methodology:
-
Sample Preparation: Incubate the bioconjugate in fresh whole blood or plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Sample Processing: For whole blood, centrifuge the aliquots to separate the plasma. For both plasma and whole blood samples, precipitate the proteins using a suitable method (e.g., addition of acetonitrile or trichloroacetic acid).
-
Analysis: Analyze the supernatant containing the conjugate and any cleavage products by a suitable analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Quantify the amount of intact conjugate at each time point and calculate the percentage remaining relative to the 0-hour time point. This data can be used to determine the degradation rate.
In Vivo Pharmacokinetic (PK) Study
PK studies are the gold standard for assessing the in vivo stability and overall disposition of a bioconjugate.
Objective: To determine the pharmacokinetic profile and stability of the bioconjugate in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Dosing: Administer the bioconjugate to the animals, typically via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Bioanalysis: Quantify the concentration of the intact bioconjugate and any major metabolites in the plasma/serum samples using a validated analytical method, such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the intact conjugate versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizing Experimental Workflows and Linkage Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability assessment and provide a visual comparison of the different linkage types.
Caption: Workflow for assessing the in vitro and in vivo stability of bioconjugates.
Caption: Comparison of stability and cleavage mechanisms for common bioconjugation linkages.
Conclusion
The oxime linkage formed from aminooxy-containing reagents like this compound offers a superior stability profile compared to many other conventional bioconjugation chemistries, particularly hydrazones and maleimide-thioether adducts. Its high resistance to hydrolysis at physiological pH translates to good stability in systemic circulation, a crucial attribute for targeted drug delivery. While considered highly stable, in vivo studies on oxime-linked ADCs have shown that they can be metabolized, which may contribute to the clearance of the conjugate.
In contrast, linkages such as amides and triazoles (from click chemistry) offer even greater chemical stability, though amide bonds can be susceptible to enzymatic cleavage. The choice of linkage ultimately depends on the specific application, with factors such as the desired site of drug release, the nature of the payload, and the overall pharmacokinetic goals dictating the most appropriate chemistry. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of bioconjugate stability, enabling the rational design of more effective and safer therapeutics.
References
Hydrolytic Stability of Aminooxy-PEG5-Azide Conjugates: A Comparative Guide
For researchers and professionals in drug development, the stability of the linker used in bioconjugation is a critical parameter that can dictate the efficacy and safety of a therapeutic. This guide provides a comparative analysis of the hydrolytic stability of conjugates formed using Aminooxy-PEG5-azide, which results in an oxime linkage. The stability of this linkage is compared with other common bioconjugation linkages, supported by experimental data and detailed protocols.
Superior Stability of Oxime Linkages
Conjugates formed with this compound utilize a highly stable oxime linkage.[1][2] This linkage is formed by the reaction of the aminooxy group with a carbonyl group (an aldehyde or a ketone) on the target molecule.[1][2] The resulting carbon-nitrogen double bond is significantly more resistant to hydrolysis compared to other common linkages such as hydrazones and imines, particularly at physiological pH.[3]
The enhanced stability of the oxime bond is attributed to electronic factors. The electronegativity of the oxygen atom in the C=N-O structure makes the protonation of the imine nitrogen, a crucial step for hydrolysis, less favorable. Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for hydrazones. This inherent stability makes this compound an excellent choice for creating long-lasting bioconjugates for therapeutic and diagnostic applications.
Comparative Hydrolytic Stability Data
The following table summarizes the relative hydrolytic stability of oxime linkages compared to other common hydrazone-based linkages. The data is derived from a study of isostructural conjugates, providing a direct comparison of the linkage stability under identical conditions.
| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 | Reference |
| Oxime | 1 | **** |
| Semicarbazone | 160 | |
| Acetylhydrazone | 300 | |
| Methylhydrazone | 600 |
Lower krel indicates higher stability.
This data clearly demonstrates the superior hydrolytic stability of the oxime linkage, being 160 to 600 times more stable than the tested hydrazone linkages at neutral pH.
Experimental Protocols
To assess the hydrolytic stability of bioconjugates, two primary analytical techniques are commonly employed: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Hydrolytic Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for monitoring the hydrolytic degradation of a bioconjugate over time using RP-HPLC.
1. Sample Preparation:
- Prepare stock solutions of the bioconjugate in an appropriate organic solvent (e.g., DMSO).
- Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to mimic various physiological and storage conditions.
- Initiate the stability study by diluting the bioconjugate stock solution into each of the prepared buffers to a final concentration of 1 mg/mL.
2. Incubation:
- Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
- At predetermined time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot from each sample.
3. HPLC Analysis:
- Analyze the aliquots by RP-HPLC. The choice of column (e.g., C18) and mobile phase gradient will depend on the properties of the bioconjugate.
- A typical mobile phase system consists of:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Use a linear gradient of Mobile Phase B to elute the bioconjugate and any degradation products.
- Monitor the elution profile using a UV detector at a wavelength where the bioconjugate has strong absorbance (e.g., 280 nm for proteins).
4. Data Analysis:
- Quantify the peak area of the intact bioconjugate at each time point.
- Calculate the percentage of remaining intact bioconjugate over time.
- The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Protocol 2: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol provides a method for real-time monitoring of the hydrolysis of a conjugate by observing changes in the proton NMR spectrum.
1. Sample Preparation:
- Dissolve the bioconjugate in a deuterated buffer (e.g., deuterated phosphate-buffered saline, pD 7.4) to a final concentration suitable for NMR analysis (typically in the millimolar range).
- The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the signals from the analyte.
2. NMR Data Acquisition:
- Acquire a one-dimensional ¹H NMR spectrum of the sample at time zero.
- Incubate the NMR tube at a controlled temperature (e.g., 37°C) directly in the NMR spectrometer or in a separate incubator.
- Acquire subsequent ¹H NMR spectra at regular time intervals.
3. Data Analysis:
- Identify the characteristic NMR signals for the intact conjugate and the hydrolysis products.
- Integrate the area of these signals in each spectrum.
- The decrease in the integral of the signals corresponding to the intact conjugate and the increase in the integral of the signals from the hydrolysis products over time can be used to calculate the rate of hydrolysis.
Visualizing the Process
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for stability testing and the chemical mechanism of oxime linkage hydrolysis.
References
The Balancing Act: A Comparative Guide to PEG3 and PEG4 Chain Lengths in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and pharmacokinetic profile of a biopharmaceutical. This guide provides an objective comparison of different PEG chain lengths, with a focus on PEG3 and PEG4, supported by experimental data to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biologic molecules.[1] The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting bioconjugate.[1] Generally, longer PEG chains lead to a greater increase in the hydrodynamic size of the molecule, which can prolong its circulation half-life and reduce immunogenicity.[1][2] However, this can also lead to decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in situations where minimizing steric hindrance is crucial.
Impact on Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker connecting the antibody to the cytotoxic payload plays a pivotal role in the therapeutic's success. Hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.
The length of the PEG chain is a critical parameter in ADC design, influencing solubility, stability, pharmacokinetics (PK), and ultimately, anti-tumor efficacy. While shorter PEG linkers may enhance ADC stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.
Comparative Analysis of PEG Linker Lengths in ADCs
| Parameter | PEG2/PEG4 | PEG8/PEG12/PEG24 | Key Findings |
| Plasma Exposure | Lower | Higher | Increasing PEG chain length leads to increased plasma exposure and lower plasma clearance. |
| Tumor Exposure | Lower | Significantly Higher | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposures and tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units. |
| Tumor Weight Reduction | 35-45% | 75-85% | A binary effect was observed, with longer PEG chains leading to a significantly greater reduction in tumor weight. |
| In Vitro Cytotoxicity | Higher | Lower | Longer PEG chains (4 kDa and 10 kDa) have been shown to reduce in vitro cytotoxicity compared to non-PEGylated conjugates. |
Influence on PROTAC Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is not merely a spacer but is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PEG linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability, which can improve their pharmacokinetic profiles. The length of the PEG linker is a crucial factor, as a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy due to increased flexibility and non-productive binding. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Comparative Analysis of PEG Linker Length on PROTAC Performance
| Parameter | Shorter PEG Linkers (e.g., <12 atoms) | Longer PEG Linkers (e.g., 16-29 atoms) | Key Findings |
| Ternary Complex Formation | May be sterically hindered | Can provide greater flexibility for optimal conformation | The linker must be of an optimal length to facilitate stable ternary complex formation. |
| Degradation Efficiency (DC50 & Dmax) | Often lower | Generally higher, up to an optimal length | For some targets, a 16-atom linker showed superior degradation compared to a 12-atom linker. For others, linkers between 12 and 29 atoms were effective. |
| Solubility & Permeability | Less enhanced | Significantly improved | Longer PEG chains increase hydrophilicity and aqueous solubility. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker lengths.
In Vivo Efficacy Study for ADCs
Objective: To assess the anti-tumor efficacy of ADCs with varying PEG chain lengths in a tumor-xenograft model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., SCID) bearing subcutaneous xenografts of a relevant human cancer cell line (e.g., L540cy).
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, non-PEGylated ADC, ADC-PEG2, ADC-PEG4, ADC-PEG8, etc.).
-
Dosing: Administer the ADCs and controls via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule.
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the degradation of a target protein following treatment with PROTACs having different PEG linker lengths.
Methodology:
-
Cell Culture and Treatment: Seed appropriate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
Visualizing the Mechanisms
Diagrams generated using Graphviz can help illustrate the complex biological processes and experimental workflows involved.
Caption: A diagram illustrating the mechanism of action for PROTACs.
Caption: A workflow diagram for an in vivo efficacy study of ADCs.
References
Evaluating the Biocompatibility of Aminooxy-PEG5-Azide Modified Biomolecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with modifying agents is a cornerstone of modern therapeutics and diagnostics. The choice of linker, such as Aminooxy-PEG5-azide, is critical in determining the overall safety and efficacy of the resulting bioconjugate. This guide provides an objective comparison of the biocompatibility of biomolecules modified with this compound against other common bioconjugation strategies, supported by experimental data and detailed methodologies for key evaluation assays.
The Ideal Biocompatibility Profile
An ideal bioconjugate should exhibit high stability in circulation, low immunogenicity, minimal off-target toxicity, and retain the biological activity of the parent molecule. The linker chemistry plays a pivotal role in achieving this profile. Polyethylene glycol (PEG) has been a widely adopted polymer to enhance the pharmacokinetic properties of biomolecules, improving solubility and shielding them from the immune system. However, the method of attaching this PEG linker can significantly influence the biocompatibility of the final conjugate.
Comparison of Bioconjugation Chemistries
The biocompatibility of a modified biomolecule is not solely determined by the PEG chain but also by the chemical linkage used for its attachment. Different conjugation strategies present distinct advantages and disadvantages.
| Linker Type | Common Chemistries | Advantages | Disadvantages |
| Aminooxy-PEG-Azide | Oxime ligation (reaction with aldehydes/ketones) | - Site-specific conjugation to engineered carbonyl groups- High stability of the resulting oxime bond- The azide group allows for further modification via "click chemistry" | - Requires introduction of a carbonyl group into the biomolecule- Potential for reversibility under certain acidic conditions |
| Maleimide-PEG | Thiol-maleimide reaction (reaction with cysteines) | - High reactivity and specificity for free thiols- Forms a stable thioether bond | - Potential for maleimide hydrolysis, leading to inactive linker- Possible off-target reactions with other nucleophiles- Potential for immunogenicity of the succinimide ring formed after reaction |
| NHS-ester-PEG | Amine acylation (reaction with lysines) | - Well-established and widely used chemistry- Reacts readily with primary amines | - Lack of site-specificity, leading to heterogeneous products- Potential to modify functionally important lysine residues- NHS esters are susceptible to hydrolysis |
| Click Chemistry (e.g., Azide-Alkyne) | Copper-catalyzed or strain-promoted cycloaddition | - High specificity and efficiency- Bioorthogonal, meaning it does not interfere with native biological processes | - Copper-catalyzed reactions can be toxic to cells, requiring careful removal of the catalyst- Strain-promoted variants can have slower kinetics |
Quantitative Biocompatibility Data
While direct head-to-head biocompatibility studies for this compound versus other linkers are limited in publicly available literature, we can infer its performance based on the characteristics of its components. The PEG component is the dominant factor in determining immunogenicity. The stability of the oxime linkage formed by the aminooxy group is a key determinant of in vivo stability.
Table 1: Comparative In Vitro Cytotoxicity of Different Linker Chemistries
| Linker Chemistry | Cell Line | IC50 (nM) | Reference |
| Hypothetical Aminooxy-PEG-Drug | Cancer Cell Line X | Assumed to be comparable to other stable linkers | N/A |
| Maleimide-PEG-Drug | Cancer Cell Line X | 10.5 | Fictional Data |
| NHS-ester-PEG-Drug (less stable) | Cancer Cell Line X | 15.2 | Fictional Data |
| Non-conjugated Drug | Cancer Cell Line X | 5.8 | Fictional Data |
This table presents hypothetical data to illustrate the expected trend. The cytotoxicity of a bioconjugate is highly dependent on the drug, the target cell line, and the stability of the linker.
Table 2: Immunogenicity Profile of PEGylated Proteins
| Parameter | Observation | Implication for this compound |
| Anti-PEG Antibodies (APA) | Can be pre-existing in up to 40% of the population. Repeated administration of PEGylated drugs can induce APA formation. | The PEG5 component of this compound will be the primary driver of any anti-PEG immune response. The choice of the aminooxy-azide linker itself is not expected to be a major contributor to immunogenicity compared to the PEG polymer.[1][2] |
| Factors Influencing Immunogenicity | PEG size, structure (linear vs. branched), and the nature of the conjugated protein all influence the immunogenic response.[3] | The relatively short PEG5 chain may be less immunogenic than longer PEG chains. |
| Consequences of APA | Accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy. Potential for hypersensitivity reactions.[3][4] | A thorough immunogenicity risk assessment is crucial for any therapeutic modified with this compound. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of biocompatibility.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the modified biomolecule on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of the this compound modified biomolecule, a control modified biomolecule (e.g., with a maleimide linker), and the unmodified biomolecule in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hemolysis Assay (Adapted from ASTM F756)
This assay evaluates the potential of the biomolecule to damage red blood cells.
Principle: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin. The amount of free hemoglobin in the plasma is measured spectrophotometrically and is an indicator of red blood cell damage.
Protocol:
-
Blood Collection: Obtain fresh human blood in tubes containing an anticoagulant (e.g., citrate).
-
Red Blood Cell (RBC) Suspension: Centrifuge the blood to pellet the RBCs. Wash the RBCs with phosphate-buffered saline (PBS) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Treatment: Add different concentrations of the this compound modified biomolecule and control biomolecules to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the samples at 37°C for 2-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Reading: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Anti-PEG Antibody Detection (ELISA)
This assay quantifies the presence of antibodies specific to the PEG moiety of the bioconjugate.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify anti-PEG antibodies in serum or plasma samples.
Protocol:
-
Coating: Coat a 96-well ELISA plate with a PEGylated protein (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Sample Incubation: Add diluted serum or plasma samples from animals or humans exposed to the this compound modified biomolecule to the wells and incubate.
-
Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-PEG antibodies (e.g., anti-human IgG-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme into a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: A standard curve is generated using known concentrations of an anti-PEG antibody to quantify the amount of anti-PEG antibodies in the samples.
Complement Activation Assay (ELISA for C3a/C5a)
This assay measures the activation of the complement system, a key component of the innate immune response.
Principle: Activation of the complement cascade leads to the cleavage of complement proteins C3 and C5, releasing the anaphylatoxins C3a and C5a. The levels of C3a and C5a in plasma or serum can be quantified by ELISA as a measure of complement activation.
Protocol:
-
Sample Collection: Collect blood samples in tubes containing EDTA to prevent in vitro complement activation.
-
ELISA: Use commercially available ELISA kits for the quantification of C3a or C5a.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves incubating the plasma samples in wells coated with anti-C3a or anti-C5a antibodies, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Quantify the concentration of C3a or C5a in the samples by comparing their absorbance values to a standard curve.
Visualizing Key Processes
Diagrams can help to clarify complex biological pathways and experimental workflows.
Conclusion
The selection of a linker for bioconjugation is a critical decision that impacts the safety and efficacy of the final product. This compound offers the advantage of site-specific conjugation and a stable linkage, which are desirable attributes for creating well-defined and robust bioconjugates. While the PEG component will be the primary determinant of immunogenicity, the stability of the oxime bond is expected to contribute positively to the overall in vivo performance.
Direct comparative studies are needed to definitively position this compound against other linkers in terms of biocompatibility. However, based on the principles of bioconjugation and the known properties of its components, it represents a promising tool for the development of next-generation biomolecular therapeutics and diagnostics. Researchers are encouraged to perform the comprehensive biocompatibility assessments outlined in this guide to ensure the safety and efficacy of their specific this compound modified biomolecules.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Aminooxy-PEG5-azide
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Aminooxy-PEG5-azide, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a heterobifunctional linker containing both an aminooxy group and a terminal azide. While the polyethylene glycol (PEG) portion of the molecule is generally considered biocompatible and non-hazardous, the azide functional group necessitates specific handling and disposal procedures due to its potential hazards. Azides can be reactive and are classified as potentially explosive, particularly in the presence of heavy metals, and can form highly toxic hydrazoic acid when in contact with acids.[1][2] Therefore, treating this compound as a hazardous substance is a critical safety measure.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. For handling azides with higher toxicity, silver shield gloves under nitrile gloves are recommended.[3]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3]
-
Avoid Incompatibilities:
-
Keep this compound away from acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
-
Do not allow contact with metals, especially heavy metals like lead, copper, silver, or mercury, as this can form shock-sensitive and explosive metal azides. Avoid using metal spatulas for handling.
-
Avoid contact with strong oxidizing agents.
-
Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) to prevent the formation of extremely unstable di- and tri-azidomethane.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental health and safety (EHS) provider.
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible hazardous waste container.
-
The container must be made of a material that is chemically resistant to the waste and must have a secure, tight-fitting lid.
-
Crucially, azide-containing waste must be collected separately from other waste streams, especially acidic wastes.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste: Contains Organic Azide (this compound)".
-
List all chemical constituents of the waste mixture on the label.
-
Ensure the label complies with your institution's and local regulations.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
The storage area should be away from drains and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description and quantity of the waste.
-
Under no circumstances should this compound or its solutions be poured down the drain. This can lead to the formation of explosive metal azides in the plumbing.
Quantitative Data Summary
For many specific compounds, detailed quantitative disposal data is limited and regulations can vary. The following table summarizes general guidelines for azide compounds.
| Parameter | Guideline | Source |
| Concentration for Chemical Deactivation | Dilute solutions (≤5%) of some inorganic azides may be deactivated. | |
| pH for Neutralization (Post-Deactivation) | If deactivation is performed, the final solution should be neutralized to pH 6-9 before disposal. | |
| Carbon to Nitrogen Ratio (Stability) | For organic azides, a C:N ratio of at least 3 is generally needed for the molecule to be considered more stable. |
Note: Chemical deactivation of organic azides like this compound can be complex and should only be attempted by trained personnel with a validated procedure for the specific compound. The recommended approach is direct disposal as hazardous waste.
Experimental Protocol: Colorimetric Test for Azide Presence
Before considering any disposal route, it may be necessary to confirm the presence of azides in a solution. The following is a qualitative test.
Materials:
-
Spot plate
-
Dilute hydrochloric acid
-
Ferric chloride solution
-
Sample of the waste solution
Procedure:
-
Place one drop of the solution to be tested into a depression on the spot plate.
-
Add 1-2 drops of dilute hydrochloric acid.
-
Add 1 drop of ferric chloride solution.
-
Gently heat the spot plate.
-
Result: The formation of a red color indicates the presence of hydrazoic acid, confirming the presence of azide in the original solution.
Disposal Workflow
The decision-making process for the proper disposal of this compound is illustrated in the following diagram.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Aminooxy-PEG5-azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Aminooxy-PEG5-azide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Chemical Formula | C12H26N4O6[1][2] |
| Molecular Weight | 322.36 g/mol [1][2] |
| CAS Number | 1919045-02-5[1] |
| Physical Form | Colorless oil |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) |
| Storage | Store at 0-10 °C or -20°C. |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bifunctional linker containing an azide group. Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light. Therefore, stringent safety protocols are necessary. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential explosions. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene preferred) and a lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any potential vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize risks during experimentation.
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound or for azide-containing reagents has been reviewed. All necessary PPE should be inspected and worn correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Handling :
-
Always handle this compound within a certified chemical fume hood to protect from inhalation and potential explosions.
-
Use compatible utensils made of plastic, glass, or ceramic to avoid the formation of shock-sensitive metal azides.
-
Avoid grinding or subjecting the compound to friction or shock.
-
Work on the smallest possible scale for any reaction.
-
-
Storage : Store the compound in a tightly sealed container in a cool, dark place, away from incompatible materials such as acids and oxidizing agents.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to ensure the safety of all laboratory personnel and to comply with environmental regulations.
-
Waste Segregation : All waste containing this compound, including contaminated consumables like gloves and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste: Contains Organic Azide" and should list all chemical constituents.
-
Disposal Method :
-
Direct Disposal : For small quantities, direct disposal as hazardous waste is the safest method.
-
Chemical Deactivation (for dilute solutions) : For dilute solutions of similar azide compounds (e.g., sodium azide), chemical deactivation by treatment with nitrous acid can be performed in a fume hood by trained personnel. This process should be followed by neutralization before disposal.
-
-
Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Experimental Protocols: Key Safety Experiments (Cited for Similar Azide Compounds)
-
Thermal Stability Analysis : Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and energy release. This helps in understanding the thermal sensitivity of the compound.
-
Impact and Friction Sensitivity Tests : Standardized tests (e.g., using a drop hammer or friction apparatus) can quantify the sensitivity of the azide to mechanical stimuli.
Researchers should consult relevant literature or conduct their own risk assessments before performing new reactions with this compound.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
